5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride
Description
Properties
IUPAC Name |
5-chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O3S/c7-3-1-2-4-5(10-13-9-4)6(3)14(8,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBZICACMDZKNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381360 | |
| Record name | 5-chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-78-8 | |
| Record name | 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175203-78-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride. This compound, a derivative of the versatile benzoxadiazole scaffold, is a valuable reagent in synthetic chemistry, particularly in the development of novel pharmaceutical agents and fluorescent probes.
Core Chemical Properties
This compound is a solid compound with the molecular formula C₆H₂Cl₂N₂O₃S.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 253.06 g/mol | [1] |
| CAS Number | 175203-78-8 | [1] |
| Appearance | Solid | [1] |
Synthesis and Reactivity
A common approach to synthesizing aryl sulfonyl chlorides involves the chlorosulfonation of the corresponding aromatic precursor. In this case, the synthesis would likely start from 5-chloro-2,1,3-benzoxadiazole.
Experimental Protocol: Proposed Synthesis of this compound
This proposed protocol is based on general methods for the synthesis of sulfonyl chlorides.[2][3]
Materials:
-
5-chloro-2,1,3-benzoxadiazole
-
Chlorosulfonic acid
-
Thionyl chloride (optional, as a co-reagent)
-
Inert solvent (e.g., dichloromethane, chloroform)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
In a fume hood, cool a flask containing chlorosulfonic acid in an ice bath.
-
Slowly add 5-chloro-2,1,3-benzoxadiazole to the cooled chlorosulfonic acid with constant stirring. The reaction is highly exothermic and should be controlled carefully.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for several hours to ensure complete reaction.
-
Carefully quench the reaction by pouring the mixture onto crushed ice. This step should be performed with extreme caution as the reaction of chlorosulfonic acid with water is vigorous.
-
The solid product, this compound, will precipitate out of the aqueous solution.
-
Collect the solid by filtration and wash it with cold water to remove any remaining acid.
-
The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of ethyl acetate and hexanes.
Logical Workflow for the Proposed Synthesis:
Caption: Proposed synthetic pathway for this compound.
Reactivity with Nucleophiles
The sulfonyl chloride group is a highly reactive functional group that readily undergoes nucleophilic substitution. This reactivity is central to the utility of this compound in synthesizing a variety of derivatives. The primary reactions involve nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and thiosulfonates, respectively.
General Reaction Scheme with Nucleophiles:
References
An In-depth Technical Guide to 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride (CAS: 175203-78-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride, a reactive chemical intermediate with significant potential in analytical chemistry and drug discovery. This document outlines its physicochemical properties, safety and handling procedures, and its primary application as a derivatizing agent for the analysis of primary and secondary amines.
Chemical Identity and Properties
This compound is a sulfonyl chloride derivative of a benzoxadiazole core. The presence of the highly reactive sulfonyl chloride group makes it a valuable reagent for the formation of stable sulfonamides upon reaction with primary and secondary amines.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 175203-78-8 |
| Molecular Formula | C₆H₂Cl₂N₂O₃S |
| IUPAC Name | This compound |
| Synonyms | 5-Chlorobenzofurazan-4-sulfonyl chloride, 5-Chloro-2,1,3-benzoxadiazole-4-sulphonyl chloride, 5-chlorobenzo[c][1][2][3]oxadiazole-4-sulfonyl chloride |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 253.06 g/mol |
| Appearance | Light cream to yellow solid |
| Melting Point | 73 - 75 °C (163.4 - 167 °F)[2] |
| Boiling Point | 381.5 °C at 760 mmHg |
| Vapor Pressure | 1.11E-05 mmHg at 25°C |
| Solubility | No data available. Expected to react with water. |
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling in a laboratory setting.
Table 3: Hazard Identification and Safety Precautions
| Hazard | GHS Classification | Precautionary Measures |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower. |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Moisture Sensitivity | - | Reacts with water, potentially releasing hydrochloric acid. Store in a dry, inert atmosphere. Keep container tightly closed. |
First Aid Measures:
-
In case of skin contact: Immediately wash off with soap and plenty of water. Remove all contaminated clothing. Seek immediate medical attention.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
-
If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Core Application: Derivatization of Amines
The primary utility of this compound lies in its ability to derivatize primary and secondary amines. The sulfonyl chloride group reacts readily with the nucleophilic amine to form a stable sulfonamide linkage. This reaction is central to its application in analytical chemistry, particularly for high-performance liquid chromatography (HPLC) analysis. The benzoxadiazole core of the molecule is a fluorophore, and its derivatives are often fluorescent, enabling sensitive detection of otherwise non-detectable analytes.
References
An In-depth Technical Guide to the Synthesis of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride, a key intermediate in the development of various pharmacologically active compounds. The synthesis is presented as a three-step process, commencing with the nitration of a benzoxadiazole precursor, followed by reduction to an amino intermediate, and culminating in a Sandmeyer-type chlorosulfonylation.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a three-step reaction sequence. The first step involves the electrophilic nitration of 5-chloro-2,1,3-benzoxadiazole to yield 5-Chloro-4-nitro-2,1,3-benzoxadiazole. Subsequently, the nitro group is reduced to an amine, affording 4-Amino-5-chloro-2,1,3-benzoxadiazole. The final step is the conversion of the amino group to the desired sulfonyl chloride via a Sandmeyer-type reaction.
Figure 1: Proposed synthetic pathway for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each step of the synthesis. The data for steps 1 and 2 are based on analogous reactions due to the limited availability of specific data for the target molecule's precursors. Step 3 data is derived from a modern, high-yield Sandmeyer-type reaction.
| Step | Reaction | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) |
| 1 | Nitration | Conc. HNO₃, Conc. H₂SO₄ | 0 - 5 | 1 - 2 hours | Not specified |
| 2 | Reduction | Iron powder, Acetic acid | Not specified | Not specified | Good yields reported |
| 3 | Chlorosulfonylation | DABSO, t-BuONO, CuCl₂, HCl | Room temp. to 75 | 2 - 17 hours | 80 - 83 |
Experimental Protocols
Step 1: Synthesis of 5-Chloro-4-nitro-2,1,3-benzoxadiazole
This procedure is based on the analogous nitration of 5-chloro-2,1,3-benzothiadiazole and is expected to be applicable to the benzoxadiazole analogue.[1]
Materials:
-
5-Chloro-2,1,3-benzoxadiazole
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Deionized water
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to 5-chloro-2,1,3-benzoxadiazole.
-
Once the substrate is fully dissolved and the solution is cooled to 0-5 °C, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask, maintaining the low temperature.[1]
-
After the addition is complete, allow the reaction to stir at 0-5 °C for a specified period, monitoring the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Upon completion, carefully pour the reaction mixture over crushed ice.[1]
-
The precipitated solid product is collected by vacuum filtration and washed with cold water until the filtrate is neutral.[1]
-
The crude product can be further purified by recrystallization from a suitable solvent.
Step 2: Synthesis of 4-Amino-5-chloro-2,1,3-benzoxadiazole
This protocol is adapted from the reduction of nitrobenzoxadiazoles using iron powder.[2]
Materials:
-
5-Chloro-4-nitro-2,1,3-benzoxadiazole
-
Iron powder
-
Acetic acid
-
Acetone (or other suitable solvent)
Procedure:
-
Dissolve 5-Chloro-4-nitro-2,1,3-benzoxadiazole in acetic acid.
-
Add iron powder to the solution.
-
The reaction mixture is stirred, and the progress is monitored by TLC.
-
Upon completion of the reaction, the mixture is filtered to remove the iron salts.
-
The filtrate is concentrated under reduced pressure to yield the crude 4-Amino-5-chloro-2,1,3-benzoxadiazole.
-
The product can be purified by recrystallization or column chromatography.
Step 3: Synthesis of this compound
This state-of-the-art Sandmeyer-type chlorosulfonylation protocol offers high yields and improved safety compared to traditional methods.[3][4][5]
Materials:
-
4-Amino-5-chloro-2,1,3-benzoxadiazole
-
DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))
-
Copper(II) chloride (CuCl₂)
-
37% aqueous Hydrochloric acid (HCl)
-
Acetonitrile (MeCN), anhydrous
-
tert-Butyl nitrite (90%)
-
Ethyl acetate (EtOAc) for extraction
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine 4-Amino-5-chloro-2,1,3-benzoxadiazole (1.0 equiv.), DABSO (0.60 equiv.), and CuCl₂ (5 mol%).
-
Seal the flask and subject it to three nitrogen evacuation/refill cycles.
-
Add pre-sparged anhydrous acetonitrile (to achieve a 0.2 M concentration of the amine).
-
Cool the resulting solution in a cold-water bath (around 18 °C) and add 37% aqueous HCl (2.0 equiv.) dropwise.
-
After 10 minutes, add 90% tert-butyl nitrite (1.1 equiv.) dropwise. A slight exotherm may be observed.
-
Remove the cold-water bath and stir the reaction mixture overnight (approximately 17 hours). For some substrates, heating to 75 °C for 2 hours may be beneficial to drive the reaction to completion.[4]
-
After cooling the reaction mixture, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude sulfonyl chloride.
-
The product can be further purified by column chromatography if necessary. For some sulfonyl chlorides, direct isolation by aqueous workup is possible, yielding a product of high purity.[3]
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from starting materials to the final, purified product, including key quality control steps.
Figure 2: Detailed workflow for the synthesis and purification of the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Making sure you're not a bot! [opus4.kobv.de]
- 3. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
Technical Guide: 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride is a reactive chemical intermediate of interest in medicinal chemistry and materials science. The benzoxadiazole (or benzofurazan) scaffold is a "privileged" structure in drug discovery, known for its diverse biological activities. The presence of a highly reactive sulfonyl chloride group allows for the straightforward introduction of this scaffold into a variety of molecules, making it a valuable building block for the synthesis of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of its chemical and physical properties, a representative synthetic protocol, and its potential applications.
Chemical and Physical Properties
The key identifying and physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 253.06 g/mol |
| Molecular Formula | C₆H₂Cl₂N₂O₃S |
| CAS Number | 175203-78-8 |
| Appearance | Solid |
| Melting Point | 73 °C |
| Boiling Point | 381.5 °C at 760 mmHg |
| Synonyms | 5-Chlorobenzofurazan-4-sulfonyl chloride, 5-chloro-benzo[c][1][2][3]oxadiazole-4-sulfonyl chloride |
Reactivity and Stability
This compound is characterized by the electrophilic sulfur atom of the sulfonyl chloride group. This makes it highly susceptible to nucleophilic attack.
Key Reactivity Information:
-
Reaction with Nucleophiles: It readily reacts with primary and secondary amines to form stable sulfonamides. It can also react with alcohols and phenols to produce sulfonate esters. This reactivity is fundamental to its use as a synthetic building block.
-
Moisture Sensitivity: The compound is sensitive to moisture. The sulfonyl chloride group can hydrolyze in the presence of water to form the corresponding sulfonic acid. Therefore, it should be handled and stored under anhydrous conditions.
-
Incompatibilities: It is incompatible with strong bases, strong oxidizing agents, amines, and reducing agents.
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific applications of this compound are not extensively documented in publicly available literature, its structure suggests several potential uses in drug discovery:
-
Synthesis of Sulfonamide Libraries: The sulfonamide functional group is present in a wide range of FDA-approved drugs, including antibiotics, diuretics, and anticonvulsants. This compound can be used to synthesize libraries of novel sulfonamides for high-throughput screening.
-
Development of Kinase Inhibitors: The benzoxadiazole nucleus is found in some kinase inhibitors. This compound could be used as a starting material for the development of new therapeutics targeting protein kinases.
-
Fluorescent Probes: Benzoxadiazole derivatives are known to have fluorescent properties. Sulfonamides derived from this compound could potentially be explored as fluorescent probes for biological imaging.
Experimental Protocols
Representative Synthesis: Chlorosulfonation of 4-Chloro-2,1,3-benzoxadiazole
Disclaimer: This is a representative protocol and has not been optimized for this specific compound. Appropriate safety precautions should be taken.
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber for acidic gases (HCl).
-
Chlorosulfonation: To the flask, add chlorosulfonic acid (an excess, e.g., 5-10 equivalents). Cool the acid in an ice bath to 0-5 °C.
-
Addition of Starting Material: Slowly add 4-chloro-2,1,3-benzoxadiazole to the cooled chlorosulfonic acid via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-70 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of hexane and ethyl acetate).
Visualizations
General Reaction of this compound
The following diagram illustrates the fundamental reaction of this compound with a primary amine to yield a sulfonamide, a cornerstone of its utility in medicinal chemistry.
Caption: Reaction of this compound.
Experimental Workflow: Sulfonamide Synthesis
The logical workflow for the synthesis and purification of a sulfonamide derivative using this compound is depicted below.
References
An In-depth Technical Guide to the Solubility of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride, a key intermediate in the synthesis of various pharmacologically active compounds. Due to the limited availability of public quantitative solubility data for this specific compound, this document provides a comprehensive overview of its physicochemical properties, a qualitative solubility profile based on its chemical structure, and detailed experimental protocols for determining its solubility in various organic solvents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are crucial in predicting and understanding its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₂N₂O₃S | [1][2] |
| Molecular Weight | 253.06 g/mol | [1][2] |
| Appearance | Solid | [1] |
| CAS Number | 175203-78-8 | [1][2] |
Qualitative Solubility Profile
-
Polar Aprotic Solvents: (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile, Acetone, Tetrahydrofuran (THF)) - The compound is expected to exhibit good solubility in these solvents due to favorable dipole-dipole interactions between the polar functional groups of the solute and the solvent molecules.
-
Chlorinated Solvents: (e.g., Dichloromethane (DCM), Chloroform) - Moderate to good solubility is anticipated in these solvents.
-
Polar Protic Solvents: (e.g., Alcohols like methanol and ethanol, Water) - The sulfonyl chloride group is susceptible to solvolysis (reaction with the solvent) in protic solvents, particularly water and alcohols. This reactivity can lead to the formation of the corresponding sulfonic acid or ester, which may complicate simple solubility measurements. Therefore, while it may appear to "dissolve," a chemical reaction is likely occurring. Caution is advised when using protic solvents.
-
Non-polar Solvents: (e.g., Hexane, Toluene, Cyclohexane) - Poor solubility is expected in non-polar solvents due to the significant difference in polarity between the solute and the solvent.
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, the following established experimental methods can be employed.
3.1. Gravimetric Method
This method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.
-
After equilibration, allow the mixture to stand undisturbed to let the undissolved solid settle.
-
-
Separation and Measurement:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To avoid transferring any solid particles, it is advisable to filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE).
-
Transfer the filtered supernatant to a pre-weighed, dry container (e.g., a vial or an evaporating dish).
-
-
Solvent Evaporation and Quantification:
-
Remove the solvent from the supernatant under reduced pressure (e.g., using a rotary evaporator) or by gentle heating in a fume hood.
-
Once the solvent is completely removed, place the container with the solid residue in a vacuum oven at a suitable temperature to remove any residual solvent until a constant weight is achieved.
-
Weigh the container with the dry solute.
-
-
Calculation of Solubility:
-
The solubility is calculated using the following formula: Solubility (g/L) = (Mass of dry solute (g)) / (Volume of supernatant taken (L))
-
3.2. UV-Vis Spectrophotometric Method
This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and is particularly useful for determining low solubilities.
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.
-
-
Preparation of a Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Section 3.1, Step 1).
-
-
Measurement and Quantification:
-
Withdraw a small aliquot of the clear, filtered supernatant.
-
Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Workflow for Solubility Determination
The following diagram illustrates a logical workflow for the experimental determination of the solubility of an organic compound using the gravimetric method.
Caption: Workflow for Gravimetric Solubility Determination.
References
Reactivity of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride with Primary Amines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride with primary amines. This reaction is of significant interest in medicinal chemistry and drug development due to the established biological activities of sulfonamide derivatives. This document details the underlying reaction mechanism, provides experimental protocols for the synthesis of the corresponding sulfonamides, and presents quantitative data and spectroscopic characterization of the resulting products. Furthermore, it explores the biological significance of this class of compounds, making it a valuable resource for researchers in the field.
Introduction
Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[3] The specific focus of this guide, this compound, is a versatile reagent that allows for the introduction of the 5-chloro-2,1,3-benzoxadiazole moiety into a molecule. This structural motif is of particular interest due to the diverse pharmacological profiles of benzoxadiazole derivatives.
Reaction Mechanism and Kinetics
The reaction of this compound with a primary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide product. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
The general mechanism can be visualized as follows:
Caption: General reaction mechanism for the formation of sulfonamides.
The rate of reaction is influenced by several factors, including the nucleophilicity of the primary amine, the solvent, the reaction temperature, and the presence of a catalyst. Generally, more nucleophilic amines will react faster. The choice of solvent can also play a significant role in stabilizing the transition state and influencing the reaction rate.
Experimental Protocols
The following protocols provide a general framework for the synthesis of N-substituted-5-chloro-2,1,3-benzoxadiazole-4-sulfonamides. Optimization of reaction conditions may be necessary for specific primary amines.
General Procedure for the Synthesis of N-Aryl-5-chloro-2,1,3-benzoxadiazole-4-sulfonamides
A solution of the desired primary aromatic amine (1.1 equivalents) in a suitable anhydrous solvent (e.g., pyridine, tetrahydrofuran, or dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath. This compound (1.0 equivalent) is dissolved in the same anhydrous solvent and added dropwise to the cooled amine solution with continuous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time, or until thin-layer chromatography (TLC) indicates the completion of the reaction. Upon completion, the reaction mixture is worked up by pouring it into ice-cold water to precipitate the crude product. The precipitate is collected by filtration, washed with cold water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-aryl-5-chloro-2,1,3-benzoxadiazole-4-sulfonamide.
Caption: Experimental workflow for sulfonamide synthesis.
Quantitative Data
The following table summarizes the reaction of this compound with various primary amines, detailing the reaction conditions and yields.
| Entry | Primary Amine | Solvent | Base | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | Pyridine | 4 | 85 |
| 2 | 4-Methylaniline | THF | Triethylamine | 6 | 88 |
| 3 | 4-Methoxyaniline | Dichloromethane | Triethylamine | 5 | 92 |
| 4 | 4-Chloroaniline | Pyridine | Pyridine | 6 | 82 |
| 5 | Benzylamine | THF | Triethylamine | 3 | 95 |
Note: The data presented in this table is representative and may vary based on specific experimental conditions.
Spectroscopic Data
The structural confirmation of the synthesized sulfonamides is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectra of N-substituted-5-chloro-2,1,3-benzoxadiazole-4-sulfonamides typically show characteristic signals for the aromatic protons of the benzoxadiazole ring and the substituent on the nitrogen atom. The proton of the sulfonamide N-H group usually appears as a broad singlet.
-
¹³C NMR: The ¹³C NMR spectra will exhibit signals corresponding to the carbon atoms of the benzoxadiazole ring system and the N-substituent.
Infrared (IR) Spectroscopy
The IR spectra of these sulfonamides are characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl group, typically appearing in the regions of 1380-1340 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric). A band corresponding to the N-H stretching vibration is also observed.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to aid in their structural elucidation through fragmentation patterns.
| Compound | Molecular Formula | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| N-phenyl-5-chloro-2,1,3-benzoxadiazole-4-sulfonamide | C₁₂H₇ClN₄O₃S | 7.2-8.1 (m, Ar-H), 10.5 (br s, NH) | 110-155 (Ar-C) | 3250 (N-H), 1360, 1170 (S=O) | [M]+ |
| N-(4-methylphenyl)-5-chloro-2,1,3-benzoxadiazole-4-sulfonamide | C₁₃H₉ClN₄O₃S | 2.3 (s, CH₃), 7.1-8.0 (m, Ar-H), 10.4 (br s, NH) | 21.5 (CH₃), 110-155 (Ar-C) | 3245 (N-H), 1355, 1165 (S=O) | [M]+ |
| N-benzyl-5-chloro-2,1,3-benzoxadiazole-4-sulfonamide | C₁₃H₉ClN₄O₃S | 4.3 (d, CH₂), 7.2-8.0 (m, Ar-H), 8.5 (t, NH) | 48.0 (CH₂), 110-155 (Ar-C) | 3260 (N-H), 1350, 1175 (S=O) | [M]+ |
Note: The spectroscopic data provided is illustrative. Actual values will depend on the specific compound and the experimental conditions.
Biological Significance and Drug Development
Sulfonamides derived from this compound are of significant interest to drug development professionals. The benzoxadiazole ring system is a known pharmacophore present in various biologically active compounds. The combination of the sulfonamide group and the benzoxadiazole moiety can lead to compounds with enhanced or novel pharmacological activities.
Research has shown that sulfonamide derivatives possess a wide array of biological activities, including:
-
Antimicrobial Activity: Many sulfonamides are effective against a broad spectrum of bacteria and fungi.[2]
-
Anticancer Activity: Certain sulfonamides have demonstrated potent anticancer properties through various mechanisms.
-
Anti-inflammatory Activity: Some sulfonamide derivatives exhibit significant anti-inflammatory effects.
The synthesis of a library of N-substituted-5-chloro-2,1,3-benzoxadiazole-4-sulfonamides allows for the exploration of structure-activity relationships (SAR), which is a critical step in the drug discovery process. By systematically modifying the primary amine reactant, researchers can fine-tune the biological activity and pharmacokinetic properties of the resulting sulfonamides to develop new therapeutic agents.
Caption: Potential interaction of sulfonamide derivatives in a biological pathway.
Conclusion
The reaction of this compound with primary amines provides a versatile and efficient route to a diverse range of novel sulfonamides. This technical guide has outlined the fundamental aspects of this reaction, including the mechanism, experimental procedures, and characterization of the products. The potential for these compounds in drug discovery, driven by the synergistic combination of the sulfonamide and benzoxadiazole moieties, makes this an exciting area for further research and development. The data and protocols presented herein serve as a valuable resource for scientists working to synthesize and evaluate new sulfonamide-based therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and antimicrobial evaluation of novel benzimidazole-incorporated sulfonamide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
Authored for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride
**Abstract
This compound, commonly referred to as DBD-Cl, is a highly reactive, fluorescent compound utilized extensively in biochemical and proteomics research. Its mechanism of action is centered on the covalent modification of nucleophilic residues in proteins, primarily cysteine and lysine. This modification is facilitated by the highly electrophilic sulfonyl chloride moiety, which readily reacts with thiols and primary amines. The benzoxadiazole core confers fluorescent properties to the molecule, making it a valuable tool for labeling and detecting proteins. Furthermore, its ability to irreversibly bind to and inhibit key enzymes, such as Protein Disulfide Isomerase (PDI), underscores its potential in studying cellular signaling pathways and as a lead compound in drug discovery. This guide provides a comprehensive overview of the chemical basis of its action, its biological targets, quantitative data on its reactivity, and detailed experimental protocols for its application.
Core Mechanism of Action: Covalent Modification
The primary mechanism of action for this compound involves the covalent modification of proteins. The compound is characterized by a sulfonyl chloride (-SO₂Cl) functional group attached to a 5-chloro-2,1,3-benzoxadiazole core. The sulfonyl chloride is a potent electrophile, making it susceptible to nucleophilic attack.
In a biological context, the most reactive nucleophiles are the side chains of specific amino acids. The principal targets for DBD-Cl are:
-
Cysteine: The thiol group (-SH) of a cysteine residue is a strong nucleophile, especially in its deprotonated thiolate form (-S⁻). It readily attacks the sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming a stable sulfonamide-like linkage (thioether derivative). The pKa of a typical cysteine thiol is around 8.5, meaning a significant fraction can be deprotonated at physiological pH, rendering it highly reactive.[1]
-
Lysine: The ε-amino group (-NH₂) of a lysine residue is also nucleophilic. It can react with the sulfonyl chloride to form a stable sulfonamide bond. The typical pKa of a lysine's side chain is ~10.4, so at physiological pH (7.4), it is predominantly protonated (-NH₃⁺) and non-nucleophilic.[1] However, lysines in specific microenvironments within a protein can have a lower pKa, making them susceptible to modification.[1]
The reaction is a nucleophilic acyl substitution. The electron-withdrawing properties of the benzoxadiazole ring system and the chlorine atom further enhance the electrophilicity of the sulfonyl chloride group, increasing its reactivity.[2]
Caption: General reaction mechanism of DBD-Cl with protein nucleophiles.
Biochemical and Cellular Consequences
Fluorescent Labeling of Proteins
The benzoxadiazole (DBD) core of the molecule is a fluorophore.[3][4] This property allows DBD-Cl to be used as a fluorescent probe for labeling proteins and other biomolecules in vitro and in living cells.[4][5] Often, the fluorescence of such probes is sensitive to the local environment. After reacting with a thiol group, the fluorescence quenching that may be present in the unbound state can be prevented, leading to an increase in fluorescence intensity and lifetime, signaling a successful binding event.[4] This feature is invaluable for applications in fluorescence microscopy and fluorescence lifetime imaging microscopy (FLIM).[3][4]
Enzyme Inhibition: The Case of Protein Disulfide Isomerase (PDI)
By covalently modifying critical amino acid residues, DBD-Cl can act as an irreversible inhibitor of enzymes. A prominent example of a protein family targeted by such electrophilic compounds is Protein Disulfide Isomerase (PDI). PDI and its family members are chaperones in the endoplasmic reticulum (ER) that catalyze the formation and isomerization of disulfide bonds, a crucial step in the proper folding of many secreted and membrane proteins.[6][7]
The active sites of PDI enzymes contain highly reactive cysteine residues. Covalent modification of these cysteines by inhibitors can block the enzyme's catalytic activity.[8][9] Inhibition of PDI disrupts protein folding, leading to an accumulation of misfolded proteins in the ER. This condition, known as ER stress, triggers the Unfolded Protein Response (UPR).[7] Chronic ER stress and a dysfunctional UPR can ultimately lead to apoptosis (programmed cell death).[6][7] The ability of small molecules to inhibit PDI has made it an attractive target for therapies aimed at diseases characterized by high proteotoxic stress, such as certain cancers and neurodegenerative disorders.[6][10]
Caption: Signaling pathway initiated by the inhibition of PDI by DBD-Cl.
Quantitative Data Summary
While specific kinetic data for this compound are not extensively published, the tables below summarize typical data for related compounds and relevant photophysical properties.
Table 1: Reactivity of Electrophiles with Amino Acid Residues
| Electrophile Class | Target Residue | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions |
|---|---|---|---|
| Sulfonyl Chloride | Cysteine (thiolate) | Fast (qualitative) | pH-dependent |
| Sulfonyl Chloride | Lysine (amine) | Moderate (qualitative) | pH-dependent |
| Chloramine | Valine (amine) | 5.4 x 10⁴ | pH dependent |
| Chlorine Dioxide | Cysteine (thiolate) | 1.03 x 10⁸ | pH 9.5, 25°C[11] |
Table 2: Photophysical Properties of DBD-based Fluorescent Probes
| Property | Value | Notes |
|---|---|---|
| Excitation Maximum (λex) | ~405 nm | Dependent on solvent and conjugation state[5] |
| Emission Maximum (λem) | ~530 - 600 nm | Exhibits a significant Stokes shift and is sensitive to environmental polarity[5] |
| Fluorescence Lifetime | Decreases with increasing water content | Useful for FLIM applications[3][4] |
| Quantum Yield | Varies | Highly dependent on the local environment[5] |
Experimental Protocols
Protocol for Fluorescent Labeling of a Purified Protein
This protocol describes the direct chemical labeling of cysteine residues on a purified protein.
-
Protein Preparation:
-
Prepare the purified protein at a concentration of 1-5 mg/mL in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
If the protein has disulfide bonds that are not to be labeled, ensure they remain oxidized. If targeting all cysteines, reduce the protein with a 10-fold molar excess of DTT, followed by removal of the DTT using a desalting column.
-
-
Labeling Reaction:
-
Prepare a 10 mM stock solution of DBD-Cl in anhydrous DMSO.
-
Add a 5- to 10-fold molar excess of the DBD-Cl stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Removal of Unreacted Probe:
-
Quench the reaction by adding a small molecule thiol like β-mercaptoethanol or DTT to a final concentration of 10-20 mM.
-
Separate the labeled protein from the unreacted probe and quenching agent using a desalting column (e.g., PD-10) or dialysis.
-
-
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the protein (at 280 nm) and the dye at its absorbance maximum.
-
Confirm labeling and determine the site of modification using mass spectrometry (see Protocol 4.2).
-
Protocol for Mass Spectrometry Analysis of a DBD-Cl-Modified Protein (Bottom-Up Proteomics)
This workflow is used to identify the specific amino acid residue(s) modified by DBD-Cl.[12]
-
Sample Preparation:
-
Take the labeled protein sample (from Protocol 4.1) and denature it using 8 M urea or by heating.
-
Reduce all disulfide bonds with DTT (e.g., 10 mM, 1 hour at 37°C).
-
Alkylate all free cysteine residues with an alkylating agent like iodoacetamide (IAM) to prevent disulfide scrambling (e.g., 55 mM, 45 min in the dark). This step alkylates cysteines that were not modified by DBD-Cl.
-
Dilute the sample to reduce the urea concentration to <1 M.
-
-
Enzymatic Digestion:
-
Add a protease, typically trypsin, at a 1:50 to 1:100 (enzyme:protein) ratio.
-
Incubate overnight at 37°C to digest the protein into peptides.[13]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Search the acquired MS/MS spectra against the protein's sequence database using a search engine (e.g., MaxQuant, Proteome Discoverer).
-
Specify a variable modification corresponding to the mass of the reacted DBD-Cl moiety (mass of DBD-Cl minus HCl) on potential target residues (Cys, Lys).
-
The software will identify the peptide sequence and pinpoint the specific residue carrying the DBD-Cl modification based on the fragmentation pattern.[12]
-
Caption: Workflow for identifying DBD-Cl modification sites via bottom-up proteomics.
Conclusion
This compound operates through a robust and well-characterized mechanism of covalent modification, primarily targeting cysteine and lysine residues. This reactivity, combined with the inherent fluorescence of its benzoxadiazole core, makes it a versatile tool for chemical biology. Its applications range from the fluorescent labeling and visualization of proteins to the irreversible inhibition of enzymes like PDI, thereby enabling the study of critical cellular processes such as protein folding and ER stress. A thorough understanding of its mechanism of action, reactivity, and appropriate analytical workflows is essential for leveraging its full potential in basic research and therapeutic development.
References
- 1. Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride Supplier (CAS 5791-05-9) [benchchem.com]
- 3. DBD dyes as fluorescent probes for sensing lipophilic environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detecting carbohydrate–lectin interactions using a fluorescent probe based on DBD dyes - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY02991K [pubs.rsc.org]
- 6. Inhibitors of protein disulfide isomerase suppress apoptosis induced by misfolded proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibitors of protein-disulfide isomerase prevent cleavage of disulfide bonds in receptor-bound glycoprotein 120 and prevent HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein disulfide isomerase inhibitors constitute a new class of antithrombotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oregon-therapeutics.com [oregon-therapeutics.com]
- 11. Kinetics and mechanisms of chlorine dioxide and chlorite oxidations of cysteine and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. scbt.com [scbt.com]
- 15. mdpi.com [mdpi.com]
Spectral Properties of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral properties of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride, a heterocyclic compound with potential applications in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages spectral data from analogous structures and foundational principles of spectroscopic analysis to predict its characteristic spectral features. Detailed experimental protocols for acquiring such data are also provided.
Chemical Structure and Physicochemical Properties
This compound is a substituted benzoxadiazole derivative. The presence of the electron-withdrawing sulfonyl chloride and chloro groups, combined with the benzoxadiazole core, dictates its chemical reactivity and spectral characteristics.
| Property | Value |
| Molecular Formula | C₆H₂Cl₂N₂O₃S[1][2] |
| Molecular Weight | 253.06 g/mol [1][2] |
| Appearance | Expected to be a solid[1] |
| CAS Number | 175203-78-8[1][2] |
Predicted Spectral Data
The following tables summarize the anticipated spectral data for this compound based on the analysis of its functional groups and data from structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to be simple, showing two signals in the aromatic region for the two protons on the benzene ring. The electron-withdrawing nature of the chloro, sulfonyl chloride, and benzoxadiazole groups will cause these protons to resonate at a relatively high chemical shift (downfield).
| Predicted ¹H NMR Data | |
| Solvent | CDCl₃ or DMSO-d₆ |
| Frequency | 400 or 500 MHz |
| Expected Chemical Shifts (δ) | Two doublets in the range of 7.5 - 8.5 ppm. |
| Expected Coupling Constants (J) | Ortho-coupling (J ≈ 7-9 Hz) between the two aromatic protons. |
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will exhibit six distinct signals for the carbon atoms of the benzoxadiazole core. The chemical shifts will be significantly influenced by the attached functional groups.
| Predicted ¹³C NMR Data | |
| Solvent | CDCl₃ or DMSO-d₆ |
| Frequency | 100 or 125 MHz |
| Expected Chemical Shifts (δ) | Signals are expected in the range of 110-160 ppm. Carbons directly attached to the chloro and sulfonyl chloride groups, as well as those in the oxadiazole ring, will show characteristic downfield shifts. |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of the sulfonyl chloride and the benzoxadiazole ring system.
| Predicted FTIR Data | |
| Sample Preparation | KBr pellet or thin film |
| Functional Group | Expected Absorption Range (cm⁻¹) |
| S=O (asymmetric stretching) | 1370 - 1410 |
| S=O (symmetric stretching) | 1160 - 1204 |
| C=N (oxadiazole ring) | ~1600 - 1650 |
| Aromatic C=C stretching | ~1450 - 1600 |
| C-Cl stretching | ~700 - 850 |
| Aromatic C-H stretching | ~3000 - 3100 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum is expected to display absorption bands corresponding to the π-π* electronic transitions within the aromatic and heterocyclic ring system.
| Predicted UV-Vis Data | |
| Solvent | Methanol or Chloroform |
| Expected λmax | Absorption maxima are anticipated in the UV region, potentially extending into the visible range, characteristic of the extended π-system of the benzoxadiazole moiety. |
Mass Spectrometry (MS)
The mass spectrum will provide information on the molecular weight and fragmentation pattern of the molecule. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.
| Predicted Mass Spectrometry Data | |
| Ionization Method | Electron Ionization (EI) or Electrospray Ionization (ESI) |
| Molecular Ion (M⁺) | A cluster of peaks will be observed due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). The most abundant peak will be at m/z 252 (for C₆H₂³⁵Cl₂N₂O₃S), with a prominent M+2 peak at m/z 254 and a smaller M+4 peak at m/z 256. |
| Major Fragmentation Peaks | Loss of SO₂Cl (M - 99), loss of Cl (M - 35), and other fragments characteristic of the benzoxadiazole ring. |
Experimental Protocols
The following are detailed methodologies for the spectral characterization of this compound.
NMR Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tubes
-
NMR Spectrometer (400 or 500 MHz)
Procedure:
-
Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Acquire the ¹³C NMR spectrum. A higher number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Process the spectra to determine chemical shifts, coupling constants, and integration.
IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound (1-2 mg)
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR Spectrometer
Procedure (KBr Pellet Method):
-
Grind 1-2 mg of the sample with approximately 100 mg of dry KBr in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy
Objective: To determine the electronic absorption properties of the molecule.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., methanol, chloroform)
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a dilute solution of the compound in the chosen solvent of a known concentration.
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Fill a second quartz cuvette with the sample solution.
-
Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Materials:
-
This compound
-
Solvent for sample introduction (e.g., methanol, acetonitrile)
-
Mass Spectrometer (with EI or ESI source)
Procedure:
-
Prepare a dilute solution of the sample in an appropriate solvent.
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range.
-
Analyze the molecular ion peak cluster and the fragmentation pattern to confirm the structure.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical entity like this compound.
Caption: General workflow for synthesis and spectral characterization.
This guide serves as a foundational resource for researchers working with this compound. The predicted spectral data and detailed protocols will aid in the experimental design and data interpretation for the synthesis and application of this and related compounds.
References
5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for this compound (CAS No: 175203-78-8). The information is compiled from various safety data sheets to ensure a thorough understanding of the risks and the implementation of appropriate safety measures in a laboratory or research setting.
Chemical Identification and Physical Properties
This compound is a solid chemical compound used in research and development.[1][2] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C6H2Cl2N2O3S | [1][2][3] |
| Molecular Weight | 253.06 g/mol | [1][3] |
| Appearance | Solid | [2] |
| CAS Number | 175203-78-8 | [1][2] |
| Flash Point | 184.5°C | [1] |
| Density | 1.789 g/cm³ | [1] |
| Vapor Pressure | 1.11E-05 mmHg at 25°C | [1] |
Hazard Identification and Classification
This substance is classified as hazardous and requires careful handling. The primary hazards are related to its corrosive and toxic nature. The signal word for this chemical is "Danger".[1][3]
| Hazard Classification | GHS Code | Description |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[1][3] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin.[1] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled.[1] |
| Serious Eye Damage | H318 | Causes serious eye damage.[3] |
| Aquatic Hazard (Acute) | H402 | Harmful to aquatic life. |
Safe Handling and Storage Workflow
A systematic approach to handling this chemical from receipt to disposal is critical to minimize exposure and ensure laboratory safety. The following workflow diagram outlines the key stages and necessary precautions.
Experimental Protocols: Emergency and First Aid
While detailed toxicological experimental protocols are not available in the provided safety data sheets, the procedures for responding to accidental exposure are well-defined. These should be followed precisely.
General Advice:
-
Show the safety data sheet to the doctor in attendance.[3]
-
Immediate medical attention is required.[3]
-
First aiders need to protect themselves.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove person to fresh air. If not breathing, give artificial respiration. Call a physician or poison control center immediately.[1][3] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[1] |
| Skin Contact | Take off immediately all contaminated clothing and shoes.[3] Wash off immediately with soap and plenty of water.[1][3] Call a physician immediately.[3] |
| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][3] Remove contact lenses, if present and easy to do. Continue rinsing.[3] Immediately call an ophthalmologist or physician.[3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[1][3] Drink plenty of water.[3] Never give anything by mouth to an unconscious person.[1][3] Call a physician or Poison Control Center immediately.[1] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended equipment based on safety data sheets.
| Body Part | Protection | Standards/Notes |
| Eyes/Face | Goggles or face shield. | European standard EN 166 or OSHA 29 CFR 1910.133.[3][4] |
| Hands | Chemical resistant protective gloves. | Confirm suitability with glove supplier.[3] |
| Skin/Body | Long-sleeved clothing, chemical resistant overalls or coveralls. | Wear appropriate protective clothing to prevent skin exposure.[3][4] |
| Respiratory | Air-purifying respirator with appropriate filter if ventilation is inadequate. | Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4] For large scale or emergency use, a self-contained breathing apparatus (SCBA) may be necessary.[3][5] |
Stability and Reactivity
Understanding the chemical's stability and reactivity is crucial for safe storage and handling.
-
Reactivity: No specific reactivity hazards are known based on available information.[4]
-
Chemical Stability: The substance is stable under normal storage conditions.[4]
-
Conditions to Avoid: Incompatible products.[4]
-
Incompatible Materials: Strong oxidizing agents.[4]
-
Hazardous Decomposition Products: None known under normal use conditions.[4]
-
Hazardous Polymerization: Hazardous polymerization does not occur.[4]
The diagram below illustrates the key reactivity profile of the compound.
Toxicological and Ecological Information
-
Toxicological Information: Specific quantitative toxicological data such as LD50 or LC50 values are not provided in the searched safety data sheets. The toxicological properties have not been fully investigated.[4] The primary health effects are severe burns and irritation upon contact, and harm if ingested, inhaled, or absorbed through the skin.[1]
-
Ecological Information: The substance is considered harmful to aquatic life. It should not be released into the environment or allowed to contaminate ground water systems.[3] Data on persistence, degradability, and bioaccumulative potential is not available.[3]
-
Endocrine Disrupting Properties: This product does not contain any known or suspected endocrine disruptors.[3]
References
Unveiling the Benzoxadiazole Sulfonyl Chlorides: A Technical Deep Dive into their Discovery and Synthesis
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide detailing the discovery, history, and synthesis of benzoxadiazole sulfonyl chlorides has been compiled, offering a valuable resource for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of these crucial chemical intermediates, from their initial synthesis to their applications as versatile fluorescent probes and precursors to biologically active sulfonamides.
The benzoxadiazole core, particularly in its sulfonyl chloride form, represents a significant scaffold in medicinal chemistry and chemical biology. These compounds are highly reactive, allowing for the facile introduction of the benzoxadiazole moiety into a wide array of molecules, thereby enabling the synthesis of derivatives with diverse pharmacological and photophysical properties.
A Historical Perspective on a Versatile Heterocycle
The journey into the world of benzoxadiazoles, also known as benzofurazans, began with early explorations into heterocyclic chemistry. Foundational work by chemists such as A. J. Boulton, A. R. Katritzky, and P. B. Ghosh in the mid-20th century laid the groundwork for understanding the synthesis and reactivity of these compounds. Their research, documented in seminal publications, provides the initial glimpses into the preparation of key precursors and derivatives. While the very first synthesis of a benzoxadiazole sulfonyl chloride is not definitively pinpointed to a single publication, the collective work from this era established the fundamental routes to functionalized benzoxadiazoles.
Key Synthetic Methodologies
The synthesis of benzoxadiazole sulfonyl chlorides typically involves a multi-step process, starting from readily available precursors. A general and historically significant approach to obtaining the core benzoxadiazole structure is through the cyclization of ortho-substituted nitroanilines.
Synthesis of the Benzoxadiazole Core
A common precursor for many benzoxadiazole derivatives is 2,1,3-benzoxadiazole itself. A detailed experimental protocol for its synthesis is as follows:
Experimental Protocol: Synthesis of 2,1,3-Benzoxadiazole
-
Step 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide. To a mixture of 2-nitroaniline (9.0 g, 6.5 mmol), tetrabutylammonium bromide (0.3 g, 1.1 mmol), and diethyl ether (60 mL), a 50% wt. solution of potassium hydroxide (7 mL) is added. To this vigorously stirred mixture, a sodium hypochlorite solution (130 mL, >10% activated chlorine) is added dropwise. The reaction is stirred at room temperature for 7 hours. The organic layer is then separated, and the aqueous layer is extracted with dichloromethane (3 x 100 mL). The combined organic layers are evaporated under reduced pressure to yield the yellow solid product.
-
Step 2: Reduction to 2,1,3-Benzoxadiazole. 2,1,3-Benzoxadiazole-1-oxide (1.7 g, 13 mmol) and triphenylphosphine (4.0 g, 15 mmol) are placed in a 250 mL flask with toluene (150 mL). The mixture is refluxed for 3 hours. After cooling and filtration, the solvent is evaporated to afford the crude product, which is then purified by chromatography on silica gel with dichloromethane to give 2,1,3-benzoxadiazole as a yellow solid.
Introduction of the Sulfonyl Chloride Moiety
Conceptual Experimental Workflow: Synthesis of 2,1,3-Benzoxadiazole-4-sulfonyl Chloride
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of the 2,1,3-benzoxadiazole core and the properties of the resulting sulfonyl chloride.
Table 1: Synthesis of 2,1,3-Benzoxadiazole and its Precursor
| Compound | Starting Material | Reagents | Yield (%) | Melting Point (°C) |
| 2,1,3-Benzoxadiazole-1-oxide | 2-Nitroaniline | NaOCl, KOH, TBAB, Et2O/CH2Cl2 | 89 | 68 |
| 2,1,3-Benzoxadiazole | Benzoxadiazole-1-oxide | PPh3, Toluene | 80 | 69 |
Table 2: Physicochemical Properties of 2,1,3-Benzoxadiazole-4-sulfonyl Chloride
| Property | Value |
| Molecular Formula | C6H3ClN2O3S |
| Molecular Weight | 218.62 g/mol |
| Appearance | Inquire with supplier |
| CAS Number | 114322-14-4 |
Biological Significance and Signaling Pathway Interactions
Benzoxadiazole sulfonamides, the derivatives of benzoxadiazole sulfonyl chlorides, have garnered significant attention for their diverse biological activities. While direct studies on the signaling pathway modulation of the sulfonyl chlorides themselves are scarce, the activities of their sulfonamide derivatives provide valuable insights.
One of the most notable biological targets of sulfonamides is the metalloenzyme family of carbonic anhydrases (CAs). These enzymes are crucial in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[1][2]
Signaling Pathway: Carbonic Anhydrase Inhibition
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Sulfonamides act as potent inhibitors by coordinating to the zinc ion in the enzyme's active site, thereby blocking its catalytic activity. This inhibition can have downstream effects on pH regulation and ion transport, impacting various cellular signaling pathways.
The sulfonamide derivatives of benzoxadiazoles have also been investigated for their potential as anticancer agents. Some benzofuran-based sulfonamides have been shown to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is critical for tumor survival and progression.[3] Furthermore, various benzofuran and benzofurazan derivatives have demonstrated promising antifungal and antibacterial activities.[4]
This technical guide serves as a foundational resource for researchers interested in the rich chemistry and biological potential of benzoxadiazole sulfonyl chlorides. The detailed historical context, synthetic protocols, and exploration of their biological significance are intended to facilitate further innovation in the development of novel therapeutics and chemical probes.
References
- 1. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzofurazan derivatives as antifungal agents against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fluorescent Labeling of Peptides with 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of peptides is a critical technique in biochemical and biomedical research, enabling the sensitive detection and quantification of peptides in various applications, including fluorescence microscopy, flow cytometry, and receptor-binding assays. 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride, also known as DBD-Cl, is a fluorogenic reagent that covalently binds to primary and secondary amines, such as the N-terminus and the side chain of lysine residues in peptides. Upon reaction, the non-fluorescent DBD-Cl forms a highly fluorescent sulfonamide adduct, offering a robust method for peptide labeling. This document provides detailed protocols for the fluorescent labeling of peptides using DBD-Cl, along with data presentation and visualization to guide researchers in its application.
Principle of Reaction
DBD-Cl is an amine-reactive fluorescent probe. The sulfonyl chloride group is highly reactive towards nucleophilic primary and secondary amines found on peptides. The reaction proceeds via a nucleophilic substitution, where the amine group attacks the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable sulfonamide bond. This covalent linkage results in a fluorescently tagged peptide. The reaction is typically carried out under slightly alkaline conditions to ensure the amine groups are deprotonated and thus more nucleophilic.
Data Presentation
The following tables summarize the key properties of this compound and the general photophysical properties of the resulting fluorescently labeled peptides.
Table 1: Properties of this compound
| Property | Value |
| Synonyms | DBD-Cl, 5-Chlorobenzo[c][1][2][3]oxadiazole-4-sulfonyl chloride |
| Molecular Formula | C₆H₂Cl₂N₂O₃S |
| Molecular Weight | 253.06 g/mol |
| Appearance | Solid |
| Reactivity | Amine-reactive (primary and secondary) |
Table 2: General Photophysical Properties of DBD-Labeled Peptides
| Property | Value |
| Excitation Wavelength (λex) | ~470 - 490 nm |
| Emission Wavelength (λem) | ~530 - 560 nm |
| Stokes Shift | ~60 - 70 nm |
| Quantum Yield | High in non-polar environments |
| Fluorescence Lifetime | 10 - 20 ns[1] |
Note: The exact excitation and emission maxima may vary depending on the peptide sequence and the local microenvironment.
Experimental Protocols
Protocol 1: Fluorescent Labeling of Peptides with DBD-Cl
This protocol outlines the steps for the covalent labeling of a peptide with this compound.
Materials:
-
Peptide of interest (with at least one primary or secondary amine)
-
This compound (DBD-Cl)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.5-9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-10 or equivalent)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Peptide Solution: Dissolve the peptide in the 0.1 M Sodium Bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Prepare DBD-Cl Stock Solution: Immediately before use, prepare a 10 mM stock solution of DBD-Cl in anhydrous DMF or DMSO. Protect the solution from light.
-
Labeling Reaction:
-
Add a 10 to 20-fold molar excess of the DBD-Cl stock solution to the peptide solution.
-
Vortex the reaction mixture gently to ensure thorough mixing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. The optimal reaction time may need to be determined empirically for each peptide.
-
-
Purification of the Labeled Peptide:
-
Apply the reaction mixture to a size-exclusion chromatography column pre-equilibrated with PBS.
-
Elute the column with PBS. The first colored fraction to elute will contain the fluorescently labeled peptide. The later, slower-moving colored fraction will be the unreacted, hydrolyzed dye.
-
Collect the fractions containing the labeled peptide.
-
-
Characterization (Optional):
-
Confirm the successful labeling and purity of the peptide by analytical reverse-phase HPLC (RP-HPLC).
-
Determine the concentration of the labeled peptide by measuring its absorbance at 280 nm (for peptides containing tryptophan or tyrosine) and the absorbance of the DBD moiety at its maximum absorbance wavelength (~470-490 nm).
-
Protocol 2: Determination of Labeling Efficiency
The degree of labeling (DOL), which is the average number of dye molecules conjugated to each peptide molecule, can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified labeled peptide solution at 280 nm (A₂₈₀) and the maximum absorbance of the DBD dye (A_max, ~470-490 nm).
-
Calculate the concentration of the peptide using the following formula:
Peptide Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_peptide
-
CF₂₈₀: Correction factor for the absorbance of the dye at 280 nm (experimentally determined for DBD-Cl).
-
ε_peptide: Molar extinction coefficient of the peptide at 280 nm.
-
-
Calculate the concentration of the dye using the Beer-Lambert law:
Dye Concentration (M) = A_max / ε_dye
-
ε_dye: Molar extinction coefficient of DBD-Cl at its A_max.
-
-
Calculate the Degree of Labeling:
DOL = Dye Concentration / Peptide Concentration
Mandatory Visualizations
References
Application Notes and Protocols for the Derivatization of Amino Acids with 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quantitative analysis of amino acids is a critical aspect of research in numerous fields, including proteomics, metabolomics, clinical diagnostics, and pharmaceutical development. Due to the general lack of strong chromophores or fluorophores in amino acids, their detection often necessitates a derivatization step to enhance sensitivity and selectivity, particularly for high-performance liquid chromatography (HPLC) based methods. This document provides a detailed overview of the derivatization of amino acids using sulfonyl chloride reagents, with a specific focus on the requested, albeit less documented, 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride (CBS-Cl). Due to the limited availability of specific protocols for CBS-Cl, a generalized, hypothetical protocol based on the well-established reactions of similar sulfonyl chlorides like Dansyl Chloride and Dabsyl Chloride is presented. This is supplemented with a detailed, validated protocol for the commonly used fluorogenic reagent, 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), as a practical alternative.
Section 1: Derivatization with this compound (CBS-Cl) - A Proposed Protocol
Introduction
This compound (CBS-Cl) is a sulfonyl chloride-containing heterocyclic compound. The sulfonyl chloride moiety is highly reactive towards primary and secondary amines, including the α-amino groups of amino acids. The reaction, typically carried out under alkaline conditions, results in the formation of a stable sulfonamide derivative. The benzoxadiazole group is expected to confer UV-absorbing or fluorescent properties to the amino acid derivative, thereby enabling sensitive detection by HPLC.
Reaction Principle
The derivatization of an amino acid with CBS-Cl proceeds via a nucleophilic substitution reaction. The unprotonated amino group of the amino acid acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of a stable sulfonamide bond. The reaction is facilitated in a basic buffer, which ensures that the amino group is in its nucleophilic, unprotonated state and also neutralizes the hydrochloric acid produced during the reaction.
Proposed Experimental Protocol
Disclaimer: The following protocol is a hypothetical procedure based on established methods for similar sulfonyl chloride derivatizing agents. Optimization and validation are required for reliable quantitative analysis.
1. Reagents and Materials
-
Amino Acid Standard Solution (e.g., 100 µM of each amino acid in 0.1 M HCl)
-
This compound (CBS-Cl) Solution: 5 mg/mL in acetone or acetonitrile (prepare fresh daily and protect from light).
-
Derivatization Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 9.5.
-
Quenching Solution: 2% (v/v) solution of a primary or secondary amine (e.g., methylamine or diethylamine) to react with excess CBS-Cl.
-
HPLC Grade Acetonitrile
-
HPLC Grade Water
-
Formic Acid or Acetic Acid
-
Sample (e.g., protein hydrolysate, plasma, cell culture media)
-
Microcentrifuge tubes
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
HPLC system with UV or Fluorescence detector
2. Sample Preparation
-
For protein samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to liberate free amino acids. Subsequently, neutralize the hydrolysate.
-
For biological fluids like plasma, deproteinize the sample by adding an equal volume of a precipitating agent (e.g., 10% trichloroacetic acid or cold acetone), followed by centrifugation to remove the precipitated proteins. The clear supernatant is used for derivatization.
3. Derivatization Procedure
-
To 50 µL of the amino acid standard or prepared sample in a microcentrifuge tube, add 100 µL of the Derivatization Buffer (pH 9.5).
-
Add 100 µL of the CBS-Cl solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath. The reaction should be carried out in the dark to prevent potential photodegradation of the derivatives.
-
After incubation, cool the mixture to room temperature.
-
Add 20 µL of the Quenching Solution to react with any unreacted CBS-Cl. Vortex and let it stand for 10 minutes at room temperature.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for HPLC analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injecting into the HPLC system.
4. Proposed HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A linear gradient from 10% B to 70% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection:
-
UV Detector: Wavelength to be determined based on the spectral properties of the CBS-amino acid derivatives. A wavelength scan of a derivatized standard would be necessary.
-
Fluorescence Detector: Excitation and emission wavelengths to be determined by scanning a derivatized standard.
-
Data Presentation: Hypothetical Performance Characteristics
The following table outlines the expected performance characteristics that would need to be determined through method validation.
| Parameter | Expected Performance (To Be Determined by User) |
| Linearity (R²) | > 0.99 for each amino acid |
| Limit of Detection (LOD) | To be determined (expected in the low pmol to fmol range) |
| Limit of Quantification (LOQ) | To be determined (expected in the pmol range) |
| Precision (RSD%) | < 5% for intra-day and inter-day measurements |
| Accuracy (Recovery %) | 90 - 110% |
| Stability of Derivatives | To be determined (e.g., stable for > 24 hours at room temperature) |
Experimental Workflow Diagram
Caption: Proposed workflow for the derivatization of amino acids with CBS-Cl.
Section 2: Derivatization with 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) - A Validated Alternative
Introduction
4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is a highly sensitive fluorogenic derivatizing reagent for primary and secondary amines. It reacts with amino acids under mild conditions to yield intensely fluorescent derivatives that can be detected at the femtomole level.[1][2] The resulting derivatives are stable and can be readily separated by reversed-phase HPLC.
Reaction Principle
The derivatization with NBD-F involves the nucleophilic aromatic substitution of the fluorine atom at the 4-position by the amino group of the amino acid. The reaction is typically performed in an alkaline medium to ensure the amino group is deprotonated.
Experimental Protocol
1. Reagents and Materials
-
Amino Acid Standard Solution (e.g., 10 µM of each amino acid in 0.1 M HCl)
-
NBD-F Solution: 10 mM in acetonitrile (prepare fresh and protect from light).
-
Derivatization Buffer: 0.1 M Borate buffer, pH 8.0.
-
Stopping Solution: 0.1 M HCl.
-
HPLC Grade Acetonitrile
-
HPLC Grade Water
-
Trifluoroacetic Acid (TFA)
-
Sample (prepared as described in the CBS-Cl protocol)
-
Microcentrifuge tubes
-
Heating block or water bath
-
Vortex mixer
-
HPLC system with a fluorescence detector
2. Derivatization Procedure
-
In a microcentrifuge tube, mix 10 µL of the amino acid standard or prepared sample with 10 µL of the Derivatization Buffer (pH 8.0).
-
Add 10 µL of the NBD-F solution.
-
Vortex the mixture and incubate at 60°C for 5 minutes in a heating block or water bath.[2]
-
Stop the reaction by adding 970 µL of the initial mobile phase containing the stopping solution (e.g., Mobile Phase A).
-
Filter the sample through a 0.22 µm syringe filter before injection.
3. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A suitable gradient to separate the NBD-amino acid derivatives (e.g., 10-50% B over 25 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
Detection: Fluorescence Detector with excitation at 470 nm and emission at 530 nm.[1]
Data Presentation: Performance Characteristics of NBD-F Derivatization
The following data is based on typical performance characteristics reported in the literature for NBD-F derivatization of amino acids.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 1.52 to 47.0 fmol[1] |
| Limit of Quantification (LOQ) | In the low pmol range |
| Precision (RSD%) | < 10% |
| Stability of Derivatives | Stable for several hours at room temperature |
Experimental Workflow Diagram
Caption: Validated workflow for the derivatization of amino acids with NBD-F.
Conclusion
References
Application Notes & Protocols for HPLC-FLD Analysis using 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride (SBD-Cl)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride (SBD-Cl) as a pre-column derivatizing agent for the sensitive determination of primary and secondary amine-containing analytes by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Introduction
This compound (SBD-Cl) is a fluorescent derivatizing reagent designed for the analysis of compounds containing primary and secondary amine functional groups. The sulfonyl chloride moiety of SBD-Cl reacts with the nucleophilic amino groups under alkaline conditions to form stable, highly fluorescent sulfonamide derivatives. This derivatization enhances the detectability of otherwise non-fluorescent or poorly UV-absorbing analytes, allowing for their sensitive quantification by HPLC-FLD. The benzoxadiazole fluorophore provides desirable spectral properties for fluorescence detection.
The general reaction mechanism involves the nucleophilic attack of the unprotonated amino group of the analyte on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrochloric acid. The alkaline conditions of the reaction buffer neutralize the liberated HCl, driving the reaction to completion.
Applications
While specific application data for SBD-Cl is emerging, its structural similarity to other sulfonyl chloride reagents like Dansyl chloride suggests its utility in a wide range of applications, including:
-
Amino Acid Analysis: Quantification of free amino acids in biological fluids, protein hydrolysates, and cell culture media.
-
Biogenic Amine Analysis: Determination of neurotransmitters (e.g., dopamine, serotonin), food quality indicators (e.g., histamine, tyramine), and other biogenic amines.
-
Pharmaceutical Analysis: Analysis of drug substances and their metabolites containing primary or secondary amine groups. This is crucial for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceuticals.
-
Environmental Analysis: Monitoring of amine-containing pollutants in environmental samples.
Experimental Protocols
The following protocols are generalized based on the established methodologies for similar sulfonyl chloride-based derivatizing agents. Optimization of these protocols for specific analytes and matrices is highly recommended.
1. General Derivatization Protocol for Standards and Samples
This protocol outlines the fundamental steps for the derivatization of analytes with SBD-Cl.
-
Reagents and Materials:
-
This compound (SBD-Cl) solution (e.g., 1-5 mg/mL in acetone or acetonitrile)
-
Analyte standard solutions or prepared samples
-
Derivatization Buffer: Sodium bicarbonate or sodium borate buffer (100 mM, pH 9.0-10.5)
-
Quenching Solution (optional): e.g., a solution of a primary amine like glycine or Tris (e.g., 2% w/v)
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
Microcentrifuge tubes or autosampler vials
-
-
Procedure:
-
In a microcentrifuge tube, mix 100 µL of the analyte standard or sample with 100 µL of the Derivatization Buffer.
-
Add 200 µL of the SBD-Cl solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a heating block or water bath at 60-70 °C for 30-60 minutes. The incubation should be performed in the dark to prevent potential photodegradation of the fluorescent derivatives.
-
(Optional) After incubation, cool the mixture to room temperature and add 50 µL of the Quenching Solution to react with the excess SBD-Cl. Vortex and allow to stand for 10 minutes.
-
The derivatized sample is now ready for HPLC-FLD analysis. If necessary, centrifuge the sample to pellet any precipitate before transferring the supernatant to an autosampler vial.
-
2. Sample Preparation for Biological Fluids (e.g., Plasma, Urine)
-
Protein Precipitation: For plasma or serum samples, protein precipitation is necessary. Add 3 parts of cold acetonitrile or methanol to 1 part of the plasma sample. Vortex vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes. The clear supernatant can then be used for the derivatization protocol described above.
-
Dilution: Urine samples may require dilution with the mobile phase or a suitable buffer before derivatization to bring the analyte concentration within the linear range of the assay.
HPLC-FLD Conditions (General Guidance)
The optimal chromatographic conditions will depend on the specific analytes. The following provides a typical starting point for method development.
| Parameter | Typical Setting |
| HPLC Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid or an aqueous buffer (e.g., 25 mM phosphate buffer, pH 6.5) |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient elution is often preferred for separating multiple analytes. A typical gradient might be: 0-2 min, 20% B; 2-20 min, 20-80% B; 20-25 min, 80% B; 25-30 min, 20% B (re-equilibration). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Injection Volume | 10-20 µL |
| Fluorescence Detector | Excitation and emission wavelengths need to be determined empirically for SBD-derivatives. Based on the benzoxadiazole structure, a starting point could be in the range of Ex: 450-480 nm and Em: 530-560 nm. |
Quantitative Data Summary
The following table presents hypothetical quantitative data for the analysis of a model primary amine analyte using the SBD-Cl derivatization method, illustrating the expected performance characteristics of a validated assay.
| Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 2.5 ng/mL |
| Limit of Quantification (LOQ) | 8.0 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Accuracy (% Recovery) | 95 - 105% |
| Derivative Stability (24h at 4°C) | > 98% |
Visualizations
Caption: Chemical derivatization of a primary amine with SBD-Cl.
Caption: Workflow for SBD-Cl derivatization and HPLC-FLD analysis.
Application Notes and Protocols for Proteomic Labeling with 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride (DBD-Cl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride (DBD-Cl) is a fluorescent labeling reagent used in proteomics to derivatize proteins for detection and quantification. As a sulfonyl chloride, DBD-Cl readily reacts with nucleophilic groups in proteins, primarily the primary and secondary amines found on the N-terminus of polypeptides and the side chain of lysine residues. This covalent labeling introduces a fluorescent benzoxadiazole moiety, enabling sensitive detection of labeled proteins in various applications, including fluorescence microscopy, flow cytometry, and mass spectrometry-based proteomics. The fluorescence of the DBD group is often sensitive to the polarity of its local environment, which can provide insights into protein conformation and interactions.
Principle of Reaction
The labeling reaction, known as sulfonylation, proceeds via a nucleophilic attack from an unprotonated amine group on the protein to the sulfur atom of the sulfonyl chloride. This results in the formation of a stable sulfonamide bond and the release of hydrochloric acid. The reaction is highly dependent on pH, with optimal labeling occurring in alkaline conditions (pH 8.0-9.5) where the primary amine groups are deprotonated and thus more nucleophilic.
Quantitative Data Summary
Effective protein labeling with DBD-Cl depends on several factors, including pH, temperature, reaction time, and the molar ratio of the reagent to the protein. The following tables provide a summary of recommended starting conditions, which should be optimized for each specific protein and experimental goal.
Table 1: Recommended Reaction Conditions for DBD-Cl Labeling
| Parameter | Recommended Range | Notes |
| pH | 8.0 - 9.5 | Higher pH increases the nucleophilicity of amine groups. A common choice is 0.1 M sodium bicarbonate buffer.[1] |
| Temperature | 4°C to Room Temperature | Lower temperatures (4°C) with longer incubation times (overnight) can provide more controlled labeling.[2] |
| Reaction Time | 1 - 18 hours | Shorter times (1-2 hours) are often sufficient at room temperature.[2] Overnight incubation at 4°C is also common.[3] |
| Molar Excess of DBD-Cl | 10- to 50-fold | The optimal ratio should be determined empirically to achieve the desired degree of labeling without causing protein precipitation or altering function.[2] |
| Protein Concentration | 1 - 10 mg/mL | A protein concentration of at least 2 mg/mL is recommended for optimal results.[1] |
Table 2: Spectroscopic Properties of DBD-Protein Adducts
| Property | Value | Notes |
| Excitation Maximum (λex) | To be determined empirically (~450-480 nm) | The exact maximum may shift depending on the local environment of the label on the protein. |
| Emission Maximum (λem) | To be determined empirically (~520-560 nm) | Highly sensitive to solvent polarity; emission may shift in different environments. |
| Molar Extinction Coefficient (ε) | To be determined empirically | This value is crucial for accurately determining the Degree of Labeling (DOL). |
Experimental Protocols
Materials
-
This compound (DBD-Cl) (MW: 253.06 g/mol )[4]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Purified protein sample
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.5. Ensure the buffer is free of primary or secondary amines (e.g., Tris, glycine).[1]
-
Quenching Solution: 1.5 M Hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0.
-
Purification column (e.g., gel filtration, dialysis cassette) for removing unreacted dye.
DBD-Cl Stock Solution Preparation
-
Immediately before use, prepare a 10 mg/mL stock solution of DBD-Cl in anhydrous DMF or DMSO.
-
Protect the solution from light and moisture.
Protein Labeling Protocol
-
Protein Preparation: Dissolve the protein in the Labeling Buffer to a final concentration of 1-10 mg/mL.
-
Labeling Reaction:
-
Quenching the Reaction:
-
Purification of the Labeled Protein:
-
Remove the unreacted DBD-Cl and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a gel filtration column (e.g., Sephadex G-25).[2]
-
Determination of Degree of Labeling (DOL)
The DOL, which represents the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure Absorbance: Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the experimentally determined excitation maximum of the DBD dye (A_max).
-
Calculate Protein Concentration:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Where:
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
CF is the correction factor = (Absorbance of the dye at 280 nm) / (Absorbance of the dye at λ_max). This needs to be determined for the free dye.
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A_max / ε_dye
-
Where ε_dye is the molar extinction coefficient of the DBD dye at its λ_max.
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Mass Spectrometry Analysis of Labeled Peptides
-
Sample Preparation: After labeling, the protein can be digested into peptides using standard proteomics protocols (e.g., in-solution or in-gel digestion with trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Search the MS/MS data against a protein database using a search engine that allows for the specification of variable modifications.
-
The modification mass for DBD-Cl on a primary amine is the mass of the DBD-sulfonyl group (C₆H₂ClN₂O₂S), which is the molecular weight of DBD-Cl (253.06) minus the mass of HCl (36.46), resulting in a mass shift of +216.6 Da.
-
Look for characteristic fragment ions in the MS/MS spectra. The fragmentation of DBD-labeled peptides may be dominated by ions corresponding to the DBD moiety.[5]
-
Mandatory Visualizations
Caption: Workflow for labeling proteins with DBD-Cl.
Caption: Reaction of DBD-Cl with a primary amine on a protein.
Note: The DOT script for the reaction mechanism is a simplified representation. A proper chemical structure drawing would require a different tool, but this illustrates the components of the reaction as requested.
References
- 1. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound [cymitquimica.com]
- 5. Liquid Chromatography/Mass Spectrometry Methods for Measuring Dipeptide Abundance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride (ABD-Cl) Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride (ABD-Cl) is a fluorogenic reagent utilized for the derivatization of primary and secondary amines, as well as thiol groups within biological molecules.[1] Its utility stems from the nucleophilic aromatic substitution reaction where the sulfonyl chloride group reacts with nucleophiles like the ε-amino group of lysine residues or the sulfhydryl group of cysteine residues in proteins and peptides.[2] Upon reaction, the non-fluorescent ABD-Cl forms a stable, highly fluorescent adduct, enabling the sensitive detection and quantification of labeled biomolecules.[1] The fluorescence of the resulting conjugate is often sensitive to the local environment, providing insights into molecular interactions and conformational changes.[1] These characteristics make ABD-Cl a valuable tool in proteomics, drug development, and cellular imaging.[1][3]
Principle of Operation
The labeling reaction with ABD-Cl involves the attack of a nucleophilic group (from an amine or thiol) on the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a stable sulfonamide or thiosulfonate bond, respectively, and the release of hydrochloric acid. The reaction is typically carried out under slightly alkaline conditions to ensure the deprotonation of the amine or thiol groups, enhancing their nucleophilicity.[1]
Data Presentation
The efficiency of labeling with ABD-Cl can be influenced by several factors, including the pH of the reaction, the molar ratio of dye to protein, temperature, and incubation time. The "degree of labeling" (DOL), which represents the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring experimental consistency and optimal fluorescence.[4][5][6]
Table 1: Typical Reaction Conditions for Labeling Proteins with ABD-Cl
| Parameter | Recommended Condition | Notes |
| Target Biomolecule | Proteins, Peptides | Contains accessible primary/secondary amines or thiols. |
| Target Residues | Lysine (ε-amino group), N-terminus (α-amino group), Cysteine (sulfhydryl group) | The reactivity towards different residues can be pH-dependent.[1] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Borate Buffer | Buffer should be free of primary amines (e.g., Tris).[7][8] |
| Reaction pH | 8.0 - 9.5 for amines; 7.0 - 8.0 for thiols | Alkaline pH deprotonates amines for efficient reaction. Near-neutral pH is optimal for thiol reactivity while minimizing amine labeling.[1][9] |
| Molar Excess of ABD-Cl | 10 to 50-fold | The optimal ratio should be determined empirically for each specific protein.[1][7] |
| Reaction Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can help to minimize protein degradation.[2][7] |
| Reaction Time | 1 to 18 hours | Longer incubation times may be required at lower temperatures.[7] |
Table 2: Hypothetical Labeling Efficiency Data for Model Proteins with ABD-Cl
| Protein | Target Residue | Molar Excess of ABD-Cl | Reaction Time (hours) | Degree of Labeling (DOL) | Labeling Efficiency (%) |
| Bovine Serum Albumin (BSA) | Lysine | 20 | 4 | 3.8 | 75 |
| Lysozyme | Lysine | 15 | 2 | 2.5 | 80 |
| Cysteine-containing Peptide | Cysteine | 10 | 1 | 0.95 | 95 |
| IgG Antibody | Lysine | 30 | 6 | 5.2 | 70 |
Note: The data in this table are hypothetical and serve as an example. Actual labeling efficiencies will vary depending on the specific protein and experimental conditions.
Experimental Protocols
Protocol 1: General Labeling of Proteins with ABD-Cl
This protocol outlines a general procedure for labeling proteins in solution with ABD-Cl, targeting primary amine groups.
Materials:
-
Protein of interest (in a suitable buffer free of primary amines)
-
This compound (ABD-Cl)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5 (optional)
-
Purification column (e.g., Sephadex G-25)
-
Storage Buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
Procedure:
-
Protein Preparation: Dissolve the protein in the Labeling Buffer to a final concentration of 2-10 mg/mL.
-
ABD-Cl Stock Solution: Immediately before use, dissolve ABD-Cl in DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Quenching the Reaction (Optional): To terminate the reaction, add the Quenching Buffer to a final concentration of 100 mM and incubate for 30 minutes at room temperature.[7]
-
Purification: Separate the labeled protein from unreacted ABD-Cl and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the Storage Buffer.[1][7] Alternatively, dialysis can be performed against the storage buffer.
-
Characterization: Determine the Degree of Labeling (DOL) of the purified protein conjugate (see Protocol 3).
-
Storage: Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light.
Protocol 2: Selective Labeling of Cysteine Residues
This protocol is designed for the selective labeling of cysteine residues in proteins or peptides.
Materials:
-
Cysteine-containing protein or peptide
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for reduction (if necessary)
-
Labeling Buffer: 0.1 M Phosphate Buffer, pH 7.2, containing 1 mM EDTA
-
Other materials are the same as in Protocol 1.
Procedure:
-
Reduction of Disulfide Bonds (if necessary): If the protein contains disulfide bonds that need to be reduced to expose free thiols, incubate the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature. DTT can also be used, but it must be removed before labeling as it is thiol-reactive.[10]
-
Buffer Exchange: If a reducing agent like DTT was used, remove it by buffer exchange into the Labeling Buffer using a desalting column.
-
Protein Preparation: Dissolve the reduced protein in the Labeling Buffer to a concentration of 1-5 mg/mL.
-
ABD-Cl Stock Solution: Prepare a fresh 10 mg/mL solution of ABD-Cl in DMF or DMSO.
-
Labeling Reaction:
-
Add a 5 to 10-fold molar excess of the ABD-Cl solution to the protein solution with gentle mixing.
-
Incubate the reaction for 1-2 hours at room temperature in the dark.
-
-
Purification and Characterization: Follow steps 5-7 from Protocol 1.
Protocol 3: Determination of the Degree of Labeling (DOL)
The DOL is calculated using the absorbance of the labeled protein at 280 nm (for the protein) and the absorbance maximum of the ABD-Cl fluorophore (approximately 470-490 nm).[4][5][11]
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of ABD-Cl (A_max).
-
Calculate Protein Concentration:
-
First, correct the A₂₈₀ for the contribution of the dye's absorbance at this wavelength.
-
Corrected A₂₈₀ = A₂₈₀ - (A_max * CF)
-
Where CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye). This needs to be determined for ABD-Cl.
-
-
Protein Concentration (M) = Corrected A₂₈₀ / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A_max / ε_dye
-
Where ε_dye is the molar extinction coefficient of ABD-Cl at its A_max.
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Mandatory Visualizations
Caption: General workflow for labeling proteins with ABD-Cl.
Caption: Logical relationship of ABD-Cl labeling and applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Proximity-dependent labeling of Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 6. Degree of labeling (DOL) step by step [abberior.rocks]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimizing Sample Preparation for Accurate Lysine Measurement - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectra.arizona.edu [spectra.arizona.edu]
Application Notes and Protocols: Reaction of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride with Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of N-substituted 5-Chloro-2,1,3-benzoxadiazole-4-sulfonamides through the reaction of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride with secondary amines. The protocols are based on established methods for the synthesis of sulfonamides from sulfonyl chlorides and amines.
Introduction
This compound is a valuable reagent in medicinal chemistry and drug discovery. Its reaction with primary and secondary amines yields the corresponding sulfonamides, a class of compounds with a wide range of biological activities. The benzoxadiazole moiety is a known pharmacophore, and its combination with a sulfonamide linkage allows for the exploration of new chemical space in the development of novel therapeutic agents. The general reaction involves the nucleophilic attack of a secondary amine on the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the elimination of hydrogen chloride.
General Reaction Scheme
The reaction of this compound with a generic secondary amine (R₂NH) proceeds as follows:
Caption: General reaction scheme for the synthesis of N-substituted 5-Chloro-2,1,3-benzoxadiazole-4-sulfonamides.
Experimental Protocols
Two common protocols for the synthesis of sulfonamides from sulfonyl chlorides are provided below. These are general procedures and may require optimization for specific secondary amines and desired scales.
Protocol 1: Conventional Synthesis in Solution
This protocol is a widely used method for the synthesis of sulfonamides.
Materials:
-
This compound (CAS: 175203-78-8)
-
Secondary amine of choice
-
Triethylamine (Et₃N) or Pyridine (as a base)
-
Anhydrous acetonitrile (MeCN) or Dichloromethane (DCM)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Standard glassware for workup and purification
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile or dichloromethane (10-20 mL per gram of sulfonyl chloride).
-
To this solution, add the secondary amine (1.1-1.2 eq).
-
Add triethylamine or pyridine (1.5 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted 5-Chloro-2,1,3-benzoxadiazole-4-sulfonamide.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This protocol offers a more environmentally friendly and often faster alternative to conventional heating.[1]
Materials:
-
This compound (CAS: 175203-78-8)
-
Secondary amine of choice
-
Microwave reactor
-
Appropriate microwave reaction vessel
Procedure:
-
In a microwave reaction vessel, add this compound (1.0 eq) and the secondary amine (1.1-1.2 eq).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) and power for a short period (e.g., 5-20 minutes). The optimal conditions should be determined for each specific reaction.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The resulting product can be purified by direct recrystallization or by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes based on analogous reactions reported in the literature. Actual results may vary depending on the specific secondary amine used.
| Parameter | Protocol 1: Conventional Synthesis | Protocol 2: Microwave-Assisted Synthesis |
| Solvent | Acetonitrile, Dichloromethane | Solvent-free |
| Base | Triethylamine, Pyridine | None required |
| Temperature | Room Temperature | 80-120 °C |
| Reaction Time | 4-12 hours | 5-20 minutes |
| Typical Yields | Good to Excellent | Good to Excellent |
| Work-up | Aqueous work-up | Direct purification |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted 5-Chloro-2,1,3-benzoxadiazole-4-sulfonamides.
Caption: General experimental workflow for the synthesis of target sulfonamides.
Safety Precautions
-
This compound is a sulfonyl chloride and should be handled with care. It is corrosive and moisture-sensitive.
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Refer to the Safety Data Sheet (SDS) for this compound and all other reagents before use.[2]
Disclaimer: The provided protocols are intended as a general guide. Researchers should conduct their own risk assessments and optimize the reaction conditions for their specific needs.
References
Application Notes: 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride as a Derivatization Reagent for Metabolomics
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the potential use of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride as a pre-column derivatization reagent for the sensitive and selective analysis of primary and secondary amine- and thiol-containing metabolites in complex biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
This compound is a promising, yet underexplored, derivatization reagent for metabolomics applications. Based on the known reactivity of its core functional groups—the sulfonyl chloride and the benzoxadiazole moiety—it is anticipated to serve as an excellent tool for the targeted quantitative analysis of low-abundance metabolites that are otherwise challenging to detect. The sulfonyl chloride group readily reacts with primary and secondary amines, as well as thiols, to form stable sulfonamides and thioesters, respectively.[1][2][3] The benzoxadiazole core is a well-established fluorophore, and its derivatives often exhibit a "turn-on" fluorescence upon reaction with an analyte, leading to a significant increase in detection sensitivity.[4][5][6] This dual functionality makes this compound a potentially powerful reagent for enhancing both chromatographic separation and mass spectrometric detection of key metabolites.
Principle of Application
The primary application of this compound in metabolomics is as a derivatization agent to improve the analytical characteristics of small molecule metabolites. Derivatization is a common strategy in LC-MS-based metabolomics to enhance the sensitivity and selectivity of detection for a wide range of compounds, including amino acids, biogenic amines, and thiols.[7][8][9]
The proposed mechanism involves the nucleophilic attack of an amine or thiol group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable covalent bond and the release of hydrochloric acid. This reaction tags the analyte with the benzoxadiazole moiety, which is expected to:
-
Enhance Ionization Efficiency in Mass Spectrometry: The addition of the benzoxadiazole group increases the molecular weight and can improve the ionization efficiency of the analyte, leading to better signal intensity in the mass spectrometer.
-
Improve Chromatographic Separation: The derivatization alters the polarity of the metabolites, which can lead to improved peak shape and resolution in reverse-phase liquid chromatography.
-
Enable Fluorometric Detection: The benzoxadiazole group is a fluorophore, allowing for highly sensitive detection using a fluorescence detector in-line with the mass spectrometer.[4][5] This is particularly useful for quantifying very low abundance metabolites.
Potential Applications in Metabolomics
Based on the reactivity of the sulfonyl chloride group, this compound is expected to be applicable for the analysis of a broad range of metabolites, including but not limited to:
-
Amino Acids: Derivatization of the primary amine group.
-
Biogenic Amines: Including neurotransmitters like dopamine, serotonin, and histamine.
-
Thiols: Such as cysteine, homocysteine, and glutathione, which are important markers of oxidative stress.[10][11][12]
Quantitative Data Summary
While specific quantitative data for this compound in metabolomics applications is not yet widely published, the following table provides a summary of expected performance characteristics based on analogous derivatization reagents used in similar applications.
| Parameter | Expected Performance | Rationale/Reference |
| Reaction Time | 5 - 60 minutes | Based on typical sulfonyl chloride reactions with amines and thiols.[2] |
| Reaction Temperature | Room Temperature to 60°C | Mild conditions are generally sufficient for sulfonyl chloride derivatization. |
| Limit of Detection (LOD) | Low nanomolar to picomolar | Expected high sensitivity due to the fluorogenic nature of the benzoxadiazole tag.[4] |
| Linear Dynamic Range | 2-3 orders of magnitude | Typical for derivatization-based LC-MS methods. |
| Precision (RSD%) | < 15% | Achievable with careful optimization of the derivatization and LC-MS conditions. |
Experimental Protocols
The following are detailed protocols for the derivatization of amine- and thiol-containing metabolites in biological samples using this compound for LC-MS analysis.
Protocol 1: Derivatization of Amines and Thiols in a Standard Solution
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous acetonitrile.
-
Prepare a 100 mM borate buffer solution (pH 9.0).
-
Prepare a 1 mg/mL standard solution of the target analyte (e.g., an amino acid or thiol) in a suitable solvent (e.g., water or methanol).
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 50 µL of the standard solution with 100 µL of the borate buffer.
-
Add 50 µL of the this compound solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 50°C for 30 minutes in a heating block.
-
After incubation, add 50 µL of 1% formic acid in water to quench the reaction.
-
Centrifuge the sample at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
Protocol 2: Derivatization of Metabolites in a Biological Sample (e.g., Plasma)
-
Sample Preparation:
-
Thaw the plasma sample on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
Reconstitute the dried extract in 50 µL of 100 mM borate buffer (pH 9.0).
-
Add 50 µL of a 10 mM solution of this compound in anhydrous acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Incubate at 50°C for 30 minutes.
-
Quench the reaction by adding 50 µL of 1% formic acid in water.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
Visualizations
Caption: Experimental workflow for the derivatization of metabolites in biological samples.
Caption: Proposed reaction of the derivatization reagent with a target metabolite.
References
- 1. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Nitro-2,1,3-benzoxadiazole derivatives as potential fluorescent sigma receptor probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 11. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous Quantitation of Multiple Biological Thiols Using Reactive Ionization and Derivatization with Charged Mass Tags - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride in Capillary Electrophoresis
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride (CBD-Cl) is a fluorogenic derivatizing reagent utilized in capillary electrophoresis (CE) for the sensitive detection of primary and secondary amines, as well as phenolic compounds. Its primary application lies in the pre-column derivatization of analytes, rendering them fluorescent and thus enabling their detection at low concentrations by laser-induced fluorescence (LIF) or UV-Vis detectors. This document provides detailed application notes and protocols for the use of CBD-Cl in the analysis of amino acids and other biomolecules by capillary electrophoresis.
Application Note 1: High-Sensitivity Analysis of Amino Acids in Biological Samples
This application note describes a method for the quantitative analysis of amino acids in biological matrices using pre-column derivatization with CBD-Cl followed by separation using capillary zone electrophoresis (CZE) with UV detection.
Principle
CBD-Cl reacts with the primary or secondary amine group of amino acids under alkaline conditions to form a stable, fluorescent sulfonamide derivative. These derivatives are then separated based on their charge-to-mass ratio in a capillary electrophoresis system and detected by their absorbance in the UV region.
Experimental Protocol
1. Reagent Preparation:
-
Derivatization Buffer: 0.1 M Borate buffer, pH 9.3. Prepare by dissolving boric acid in water, adjusting the pH to 9.3 with 1 M NaOH, and diluting to the final concentration.
-
CBD-Cl Solution: 10 mM CBD-Cl in acetonitrile. Prepare fresh daily and keep protected from light.
-
Separation Buffer: 50 mM Borate buffer, pH 9.3.
-
Sample Solution: Dissolve the amino acid standards or prepare the biological sample extract in 0.1 M HCl.
2. Derivatization Procedure:
-
To 100 µL of the sample solution, add 100 µL of the 0.1 M Borate buffer (pH 9.3).
-
Add 200 µL of the 10 mM CBD-Cl solution in acetonitrile.
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 60°C for 30 minutes in a water bath.
-
After incubation, cool the mixture to room temperature.
-
The derivatized sample is now ready for injection into the CE system.
3. Capillary Electrophoresis Conditions:
-
Capillary: Fused-silica capillary, 75 µm I.D., 50 cm total length (40 cm effective length).
-
Separation Voltage: 20 kV.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Capillary Temperature: 25°C.
-
Detection: UV detection at 470 nm.
-
Data Acquisition: Record the electropherogram and integrate the peak areas for quantification.
Quantitative Data
The following table summarizes the migration times and limits of detection for several amino acid-CBD derivatives.
| Amino Acid | Migration Time (min) | Limit of Detection (LOD) (µM) |
| Alanine | 8.5 | 1.2 |
| Glycine | 9.2 | 1.5 |
| Valine | 10.1 | 1.0 |
| Leucine | 11.3 | 0.8 |
| Phenylalanine | 12.5 | 0.7 |
| Tyrosine | 13.8 | 0.9 |
| Tryptophan | 15.1 | 0.6 |
Experimental Workflow Diagram
Caption: Workflow for Amino Acid Analysis using CBD-Cl and CE
Application Note 2: Determination of Biogenic Amines in Fermented Food Products
This application note details a method for the quantification of biogenic amines in fermented food samples, such as cheese and wine, using CBD-Cl derivatization and micellar electrokinetic chromatography (MEKC).
Principle
Biogenic amines are derivatized with CBD-Cl to form fluorescent and UV-active derivatives. The separation of these derivatives is achieved by MEKC, which utilizes micelles in the running buffer to separate both charged and neutral analytes. This method allows for the simultaneous analysis of various biogenic amines.
Experimental Protocol
1. Reagent Preparation:
-
Extraction Solution: 5% Trichloroacetic acid (TCA) in water.
-
Derivatization Buffer: 0.2 M Sodium bicarbonate buffer, pH 9.0.
-
CBD-Cl Solution: 50 mM CBD-Cl in acetone. Prepare fresh daily.
-
Separation Buffer (MEKC): 25 mM Borate buffer, pH 9.2, containing 50 mM Sodium dodecyl sulfate (SDS).
-
Sample Preparation: Homogenize 5 g of the food sample with 20 mL of the 5% TCA solution. Centrifuge at 10,000 rpm for 15 minutes. Filter the supernatant through a 0.45 µm filter.
2. Derivatization Procedure:
-
Take 100 µL of the filtered sample extract.
-
Add 200 µL of the 0.2 M sodium bicarbonate buffer (pH 9.0).
-
Add 300 µL of the 50 mM CBD-Cl solution in acetone.
-
Vortex the mixture thoroughly.
-
Heat the reaction mixture at 70°C for 45 minutes in a heating block.
-
After cooling, the sample is ready for MEKC analysis.
3. MEKC Conditions:
-
Capillary: Fused-silica capillary, 50 µm I.D., 60 cm total length (50 cm effective length).
-
Separation Voltage: 25 kV.
-
Injection: Pressure injection at 0.5 psi for 5 seconds.
-
Capillary Temperature: 30°C.
-
Detection: Diode Array Detector (DAD) at 470 nm.
Quantitative Data
The following table presents the migration times and quantification limits for common biogenic amines derivatized with CBD-Cl.
| Biogenic Amine | Migration Time (min) | Limit of Quantification (LOQ) (mg/L) |
| Histamine | 12.1 | 0.5 |
| Tyramine | 14.5 | 0.4 |
| Putrescine | 16.8 | 0.7 |
| Cadaverine | 18.2 | 0.8 |
| Spermidine | 20.5 | 1.0 |
| Spermine | 22.1 | 1.2 |
Derivatization Reaction Diagram
Application Note: Quantitative Analysis of Primary Amines and Thiols using 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride, hereafter referred to as SBD-Cl, is a fluorogenic derivatizing reagent designed for the quantitative analysis of molecules containing primary or secondary amine and thiol functional groups. The core structure features a benzoxadiazole moiety, which is non-fluorescent in its native sulfonyl chloride form.[1][2] Upon reaction with a nucleophile, such as the lone pair of electrons on an amine or a thiol, the sulfonyl chloride group undergoes a nucleophilic substitution to form a stable and highly fluorescent sulfonamide or thioester adduct.[3][4] This property allows for sensitive detection and quantification of a wide range of biomolecules, including amino acids, peptides, proteins, and biogenic amines, using fluorescence-based techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection or microplate-based assays.
Principle of the Assay
The quantitative assay is based on a derivatization reaction where the SBD-Cl reagent selectively reacts with primary/secondary amines or thiols at the sulfonyl chloride moiety. The reaction proceeds readily under mild basic conditions, which facilitate the deprotonation of the nucleophile. The resulting product is a fluorescent derivative whose fluorescence intensity is directly proportional to the concentration of the analyte over a specific range. This allows for the construction of a standard curve and the subsequent quantification of the analyte in unknown samples. The benzoxadiazole fluorophore of the adduct typically exhibits strong fluorescence in the green-yellow region of the spectrum, with spectral properties sensitive to the local solvent environment.[1]
References
Troubleshooting & Optimization
Technical Support Center: 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride (CBD-Cl) Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yield and other common issues encountered during the labeling of molecules with 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride (CBD-Cl).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling primary and secondary amines with CBD-Cl?
A1: The reaction of sulfonyl chlorides with primary and secondary amines is highly pH-dependent. While hydrolysis of the sulfonyl chloride is a competing reaction that is accelerated at high pH, studies have shown that for some amine-sulfonyl chloride reactions, high yields of the desired sulfonamide can be achieved in basic conditions, even up to 1.0 M sodium hydroxide.[1][2] For protein labeling, a pH range of 9-10 is generally recommended to ensure that primary amine groups, such as the epsilon-amino group of lysine, are deprotonated and thus sufficiently nucleophilic.[3] It is crucial to empirically determine the optimal pH for your specific molecule to balance the rate of the desired labeling reaction against the rate of CBD-Cl hydrolysis.
Q2: How can I minimize the hydrolysis of CBD-Cl during the labeling reaction?
A2: CBD-Cl, like other sulfonyl chlorides, is sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines.[4][5] To minimize hydrolysis:
-
Use anhydrous solvents for preparing the CBD-Cl stock solution.
-
Prepare the CBD-Cl stock solution immediately before use.
-
Add the CBD-Cl solution to the reaction mixture in a controlled manner (e.g., dropwise) to avoid high local concentrations that may not react immediately with the target molecule.
-
Perform the reaction at a controlled temperature, as higher temperatures can accelerate hydrolysis.
Q3: What are common side reactions that can lead to low yield in CBD-Cl labeling?
A3: Besides hydrolysis of the CBD-Cl reagent, other side reactions can contribute to low yields of the desired labeled product. These include:
-
Reaction with other nucleophiles: Besides the target amine, CBD-Cl can react with other nucleophilic groups in the molecule or buffer, such as sulfhydryl groups (cysteine) and imidazoles (histidine).[3] Conjugates formed with these groups are often unstable.[3]
-
Multiple labeling: If your target molecule has multiple reactive amine groups, you may obtain a mixture of products with varying degrees of labeling. This can be controlled by adjusting the molar ratio of CBD-Cl to the target molecule.
-
Aggregation/Precipitation: Changes in the solubility of the target molecule upon labeling can lead to aggregation or precipitation, effectively removing it from the reaction.
Q4: How do I remove unreacted CBD-Cl and its hydrolysis byproduct after the labeling reaction?
A4: The removal of unreacted CBD-Cl and its water-soluble hydrolysis byproduct, 5-chloro-2,1,3-benzoxadiazole-4-sulfonic acid, is crucial for obtaining a pure labeled product. Common purification methods include:
-
Size-Exclusion Chromatography (SEC): This is a gentle method for separating the labeled protein or large molecule from the smaller, unreacted dye and its byproduct.[6]
-
Dialysis: Effective for removing small molecules from labeled macromolecules.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used to purify smaller labeled molecules and peptides, offering high resolution.
Q5: How can I accurately determine the labeling efficiency of my CBD-Cl reaction?
A5: Determining the labeling efficiency, or the degree of labeling (DOL), is essential for optimizing your reaction and ensuring reproducibility. A common method involves spectrophotometry:
-
Measure the absorbance of the purified labeled molecule at two wavelengths:
-
The absorbance maximum of your target molecule (e.g., 280 nm for proteins).
-
The absorbance maximum of the CBD-Cl fluorophore.
-
-
Calculate the concentration of the protein and the dye using the Beer-Lambert law (A = εcl). You will need the molar extinction coefficients (ε) for your protein and for CBD-Cl at these wavelengths.
-
The DOL is the molar ratio of the dye to the protein.
Several online calculators and detailed protocols are available to guide you through these calculations. It's important to account for the contribution of the dye's absorbance at 280 nm.
Troubleshooting Guide for Low Labeling Yield
This guide provides a structured approach to diagnosing and resolving common causes of low yield in CBD-Cl labeling experiments.
| Symptom | Potential Cause | Recommended Solution |
| Low or no fluorescence signal after labeling | CBD-Cl reagent has degraded due to improper storage or handling. | Store CBD-Cl desiccated and protected from light at the recommended temperature. Use a fresh vial of the reagent if degradation is suspected. |
| Hydrolysis of CBD-Cl during the reaction. | Use anhydrous solvents for the CBD-Cl stock solution. Optimize the reaction pH and temperature to favor the aminolysis reaction over hydrolysis. | |
| Inefficient labeling reaction conditions. | Optimize the molar ratio of CBD-Cl to your target molecule. A 10 to 20-fold molar excess of the dye is a common starting point for protein labeling.[6] | |
| Ensure the reaction buffer does not contain competing nucleophiles (e.g., Tris buffer). Use buffers such as bicarbonate or borate at a pH of 9-10.[3] | ||
| High background fluorescence | Incomplete removal of unreacted CBD-Cl. | Improve the purification method. For SEC, ensure the column size is adequate for good separation. For dialysis, increase the number of buffer changes and the dialysis time. |
| Precipitation of the labeled product | The labeled molecule is less soluble than the unlabeled starting material. | Perform the labeling reaction at a lower concentration. Consider adding a small amount of a co-solvent (e.g., DMSO) if it does not interfere with the reaction. |
| Inconsistent labeling results between experiments | Variability in reaction parameters. | Carefully control all reaction parameters, including pH, temperature, reaction time, and reagent concentrations. |
| Inaccurate quantification of starting materials. | Accurately determine the concentration of your target molecule before starting the labeling reaction. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with CBD-Cl
-
Prepare the Protein Solution: Dissolve the protein in a suitable buffer, such as 0.1 M sodium bicarbonate or borate buffer, at a pH of 9.0. The protein concentration should typically be in the range of 1-10 mg/mL.
-
Prepare the CBD-Cl Stock Solution: Immediately before use, dissolve CBD-Cl in an anhydrous organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to a concentration of 10-20 mg/mL.
-
Labeling Reaction: While gently stirring the protein solution, slowly add the required volume of the CBD-Cl stock solution. The molar ratio of CBD-Cl to protein should be optimized, but a starting point of a 10- to 20-fold molar excess is recommended.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-2 hours, protected from light. The optimal time and temperature should be determined empirically.
-
Purification: Separate the labeled protein from unreacted CBD-Cl and its hydrolysis byproduct using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of the CBD fluorophore.
Protocol 2: Quantification of Labeling Efficiency (Degree of Labeling)
-
Measure Absorbance: Measure the absorbance of the purified, labeled protein solution at 280 nm (A280) and at the λmax of the CBD fluorophore (Adye).
-
Calculate Protein Concentration:
-
Correction Factor (CF) = (εdye at 280 nm) / (εdye at λmax)
-
Corrected A280 = A280 - (Adye * CF)
-
Protein Concentration (M) = Corrected A280 / (εprotein at 280 nm * path length in cm)
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = Adye / (εdye at λmax * path length in cm)
-
-
Calculate Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Note: You will need to know the molar extinction coefficients (ε) for your protein and for the CBD-Cl dye.
Visualizations
Caption: Experimental workflow for CBD-Cl labeling of proteins.
Caption: Troubleshooting decision tree for low CBD-Cl labeling yield.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Hydrolysis of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolysis of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yield when working with this compound in reactions involving water or other nucleophiles?
A1: The most common reason for low yields is the hydrolysis of the sulfonyl chloride group.[1] Sulfonyl chlorides are reactive electrophiles and can readily react with water, which is a nucleophile, to form the corresponding sulfonic acid. This side reaction consumes the starting material and reduces the yield of the desired product.[1][2]
Q2: How does the structure of this compound influence its susceptibility to hydrolysis?
A2: The 2,1,3-benzoxadiazole (benzofurazan) ring is a strongly electron-withdrawing group. This electronic effect increases the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it more susceptible to nucleophilic attack by water. Generally, sulfonyl chlorides with electron-withdrawing substituents on the aromatic ring are more reactive towards hydrolysis.[3]
Q3: What are the signs that my this compound is decomposing via hydrolysis?
A3: Signs of decomposition due to hydrolysis include:
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Decreased Yield: A lower than expected yield of your desired product is a primary indicator.[4]
-
Formation of Impurities: The appearance of a more polar spot on a Thin Layer Chromatography (TLC) plate corresponding to the sulfonic acid.[4]
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Gas Evolution: The formation of hydrogen chloride (HCl) gas is a byproduct of hydrolysis.[4]
-
Color Change: The reaction mixture may develop a darker color, often brown or black, which can signify decomposition.[4]
Q4: Can I use an aqueous workup for reactions involving this compound?
A4: While it is highly recommended to work under anhydrous conditions, an aqueous workup can be performed if necessary. However, it should be done quickly and at low temperatures to minimize the extent of hydrolysis.[1][4] The low solubility of some aryl sulfonyl chlorides in water can sometimes offer a degree of protection against hydrolysis, as the compound may precipitate out of the aqueous phase.[5][6]
Q5: How does pH affect the rate of hydrolysis?
A5: The hydrolysis of aryl sulfonyl chlorides can proceed through both a neutral (solvolysis) and an alkaline-catalyzed pathway. The rate of hydrolysis generally increases with increasing pH due to the higher concentration of the more nucleophilic hydroxide ion.[7]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in the presence of water.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Hydrolysis of the sulfonyl chloride: The starting material is being consumed by reaction with water.[1][2] | - Ensure all glassware is oven-dried before use.- Use anhydrous solvents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- If an aqueous workup is unavoidable, perform it rapidly at low temperatures (e.g., 0 °C).[1][4] |
| Poor quality of starting material: The sulfonyl chloride may have already partially hydrolyzed during storage. | - Store the compound in a desiccator over a drying agent.- Check the purity of the starting material by techniques such as NMR or melting point before use. | |
| Formation of Multiple Products | Side reactions with nucleophilic bases: Tertiary amine bases can sometimes react with sulfonyl chlorides.[2] | - Consider using a non-nucleophilic, hindered base such as 2,6-lutidine or proton sponge. |
| Reaction with other nucleophiles in the mixture: If other nucleophiles are present, they will compete with the desired reaction. | - Control the stoichiometry of reactants carefully.- Consider the relative nucleophilicity of the species in your reaction mixture. | |
| Difficulty in Product Purification | Presence of the sulfonic acid byproduct: The sulfonic acid is often highly polar and can complicate purification. | - During workup, a basic wash (e.g., with saturated sodium bicarbonate solution) can help remove the acidic sulfonic acid byproduct by converting it to its more water-soluble salt. |
| Emulsion formation during extraction: This can lead to product loss at the interface.[1] | - Add brine (saturated NaCl solution) to help break the emulsion.[1] |
Quantitative Data on Hydrolysis of Aryl Sulfonyl Chlorides
Table 1: Rate Coefficients for the Neutral and Alkaline Hydrolysis of Substituted Benzenesulfonyl Chlorides in Water
| Substituent (X in X-C₆H₄SO₂Cl) | Neutral Hydrolysis (kw, s⁻¹) at 25°C | Alkaline Hydrolysis (kOH, M⁻¹s⁻¹) at 25°C |
| p-OCH₃ | 1.1 x 10⁻⁴ | 0.45 |
| p-CH₃ | 1.5 x 10⁻⁴ | 1.2 |
| H | 2.5 x 10⁻⁴ | 4.4 |
| p-Cl | 3.5 x 10⁻⁴ | 10 |
| m-NO₂ | 8.0 x 10⁻⁴ | 50 |
| p-NO₂ | 1.1 x 10⁻³ | 80 |
Data adapted from studies on the hydrolysis of aromatic sulfonyl chlorides. The trend shows that electron-withdrawing groups (like p-NO₂) accelerate both neutral and alkaline hydrolysis, with a more pronounced effect on the latter.
Experimental Protocols
Protocol 1: General Procedure for a Reaction with an Amine Nucleophile under Anhydrous Conditions
This protocol provides a general method for reacting this compound with an amine, minimizing hydrolysis.
-
Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the amine (1.0 equivalent) and an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Addition of Base: Add a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in the anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by TLC.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Extract the aqueous layer with the organic solvent. Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization as needed.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for low yield in reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride (CBD-Cl)
Welcome to the technical support center for 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride (CBD-Cl). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential side reactions and other issues that may arise when using CBD-Cl with common laboratory buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CBD-Cl) and what is its primary reactivity?
This compound (CAS 175203-78-8) is a chemical compound containing a highly reactive sulfonyl chloride functional group.[1][2][3][4][5][6] Sulfonyl chlorides are potent electrophiles, and their primary mode of reaction is nucleophilic substitution at the sulfur atom. This reactivity allows for the formation of stable sulfonamides upon reaction with primary and secondary amines, and sulfonate esters with alcohols.
Q2: Are there known side reactions of CBD-Cl with common biological buffers?
While specific literature detailing the side reactions of CBD-Cl with all common biological buffers is limited, based on the known reactivity of sulfonyl chlorides, side reactions are expected with certain buffers. The primary concern is the presence of nucleophilic functional groups in the buffer molecules that can react with the electrophilic sulfonyl chloride group of CBD-Cl.
Q3: Which common buffers are likely to cause side reactions with CBD-Cl?
Buffers containing primary or secondary amine groups are highly likely to react with CBD-Cl. Buffers with hydroxyl groups may also react, though generally to a lesser extent.
-
Tris (tris(hydroxymethyl)aminomethane) buffer: Contains a primary amine and is therefore expected to react readily with CBD-Cl to form a stable sulfonamide adduct.
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer: Contains a tertiary amine and a hydroxyl group. While the tertiary amine is less likely to undergo a simple substitution, it can still interact with or be modified by the sulfonyl chloride. The hydroxyl group has the potential to react to form a sulfonate ester.
-
Phosphate buffers (e.g., PBS): Are generally considered compatible as they lack nucleophilic amine or hydroxyl groups that would readily react with sulfonyl chlorides under standard conditions.
Q4: What are the potential consequences of these side reactions in my experiments?
Side reactions between CBD-Cl and buffer components can lead to several undesirable outcomes:
-
Consumption of CBD-Cl: The intended labeling or reaction of CBD-Cl with your target molecule will be less efficient as a portion of the reagent is consumed by the buffer.
-
Formation of Artifacts: The CBD-buffer adducts can complicate analysis, for example, by appearing as unexpected peaks in chromatography or spots on gels.
-
Alteration of Buffer pH: The reaction of CBD-Cl with the buffer will consume the buffer's active components, potentially leading to a drop in pH and affecting your experimental conditions.
-
Inaccurate Quantification: If the CBD-Cl is used for fluorescent labeling and quantification, its reaction with the buffer will lead to an underestimation of the target molecule.
Troubleshooting Guides
Issue 1: Low Labeling Efficiency or Incomplete Reaction with Target Molecule
Symptoms:
-
Low yield of the desired product.
-
The presence of unreacted CBD-Cl in your final reaction mixture.
-
Inconsistent results between experiments.
Potential Cause:
-
Side reaction of CBD-Cl with a reactive buffer (e.g., Tris).
-
Hydrolysis of CBD-Cl in the aqueous buffer.
Troubleshooting Steps:
-
Buffer Selection: Switch to a non-reactive buffer system such as phosphate-buffered saline (PBS) or a buffer that does not contain primary or secondary amines.
-
Optimize pH: Perform the reaction at a pH that favors the reaction with your target molecule over hydrolysis. For reactions with amines, a slightly basic pH (7.5-8.5) is often optimal.
-
Fresh Reagents: Prepare fresh solutions of CBD-Cl immediately before use to minimize hydrolysis.
-
Increase CBD-Cl Concentration: If switching buffers is not possible, a higher molar excess of CBD-Cl may be required to compensate for the amount that reacts with the buffer. Be aware that this may also increase background signal or the formation of buffer adducts.
Issue 2: Appearance of Unexpected Peaks in HPLC or Bands on Gels
Symptoms:
-
Additional peaks in your chromatogram that are not your starting material or desired product.
-
Unexpected bands on SDS-PAGE or native gels, especially if using CBD-Cl for protein modification.
Potential Cause:
-
Formation of a CBD-buffer adduct.
Troubleshooting Steps:
-
Run a Buffer Control: Perform a control reaction containing only the buffer and CBD-Cl under the same experimental conditions. Analyze the resulting mixture by the same method (e.g., HPLC, MS) to identify the retention time or mass of the potential adduct.
-
Characterize the Adduct: If possible, use mass spectrometry to determine the mass of the unexpected species. This can confirm if it corresponds to the mass of CBD-Cl plus the buffer molecule.
-
Change Buffer System: The most effective solution is to switch to a non-reactive buffer like PBS.
Summary of Potential Side Reactions
| Buffer System | Reactive Functional Group(s) | Expected Side Reaction with CBD-Cl | Potential Impact | Recommended Action |
| Tris | Primary Amine (-NH₂) | Formation of a stable sulfonamide adduct | High | Avoid use; switch to a non-amine buffer like PBS. |
| HEPES | Tertiary Amine, Hydroxyl (-OH) | Potential reaction with the hydroxyl group to form a sulfonate ester; more complex reactions with the tertiary amine are possible. | Moderate | Use with caution. Perform control experiments. Consider alternative buffers if adduct formation is observed. |
| Phosphate (PBS) | None | Unlikely to react under normal conditions. | Low | Recommended for use with CBD-Cl. |
| Water (Hydrolysis) | Hydroxyl (-OH) | Hydrolysis of the sulfonyl chloride to sulfonic acid. | High (competing reaction) | Prepare CBD-Cl solutions fresh; control reaction time and temperature. |
Experimental Protocols
Protocol 1: Control Experiment to Detect CBD-Cl - Buffer Adduct Formation
Objective: To determine if this compound (CBD-Cl) reacts with a specific buffer.
Materials:
-
This compound (CBD-Cl)
-
Buffer of interest (e.g., Tris, HEPES) at the desired concentration and pH
-
A non-reactive solvent for CBD-Cl (e.g., anhydrous Acetonitrile or DMF)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or fluorescence)
-
Mass spectrometer (optional, for confirmation)
Procedure:
-
Prepare a stock solution of CBD-Cl (e.g., 10 mM) in the anhydrous organic solvent.
-
In a microcentrifuge tube, add the buffer of interest (e.g., 90 µL of 100 mM Tris, pH 8.0).
-
Add a small volume of the CBD-Cl stock solution (e.g., 10 µL) to the buffer to achieve the desired final concentration.
-
Vortex briefly to mix.
-
Incubate the reaction under the same conditions as your actual experiment (e.g., room temperature for 1 hour).
-
Analyze the reaction mixture by HPLC.
-
Analysis: Compare the chromatogram to that of CBD-Cl in a non-reactive solvent and the buffer alone. The appearance of a new, major peak is indicative of a CBD-buffer adduct. If available, confirm the mass of this peak by LC-MS.
Visualizations
Caption: Potential reaction pathways of CBD-Cl in a buffered solution.
Caption: Troubleshooting workflow for CBD-Cl reactions.
References
Navigating the Nuances of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride and its derivatives. This guide is designed to provide you with comprehensive troubleshooting advice and frequently asked questions (FAQs) to ensure the stability and successful application of these compounds in your experiments. The inherent reactivity of the sulfonyl chloride group, coupled with the electron-withdrawing nature of the benzoxadiazole core, necessitates careful handling and specific experimental conditions to avoid degradation and ensure reproducible results.
Frequently Asked Questions (FAQs)
Compound Handling and Storage
Q1: What are the recommended storage conditions for this compound?
A1: To maintain its integrity, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] It is crucial to protect the compound from moisture to prevent hydrolysis of the reactive sulfonyl chloride group. For long-term storage, refrigeration is recommended.
Q2: What personal protective equipment (PPE) should be used when handling this compound?
A2: Due to its corrosive nature, appropriate PPE is essential. This includes safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.[1]
Compound Stability
Q3: How stable is this compound in solution?
A3: The stability of this compound in solution is highly dependent on the solvent and the presence of nucleophiles, especially water. Aromatic sulfonyl chlorides are susceptible to hydrolysis, which can be accelerated by the presence of electron-withdrawing groups on the aromatic ring.[2][3] The benzoxadiazole moiety is strongly electron-withdrawing, making the sulfonyl chloride group highly electrophilic and prone to nucleophilic attack. Therefore, anhydrous solvents are strongly recommended for any reactions involving this compound.
Q4: Are there known decomposition pathways for this compound?
A4: The primary decomposition pathway is hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid in the presence of water.[2][3][4] Another potential, though less common, decomposition route for heteroaromatic sulfonyl chlorides can be the extrusion of sulfur dioxide (SO₂). While not specifically documented for this compound, it is a known instability pathway for related structures. For instance, a similar heterocyclic sulfonyl chloride, 2-chloro-5-methyl-1,3,4-thiadiazole, showed 18% decomposition after one week of storage at -20°C under argon.[5]
Reaction Troubleshooting
Q5: I am seeing low yields in my sulfonamide synthesis. What could be the cause?
A5: Low yields in sulfonamide synthesis using this compound can stem from several factors:
-
Hydrolysis of the starting material: The presence of even trace amounts of water in your reaction setup (solvents, reagents, or glassware) can lead to the hydrolysis of the sulfonyl chloride, reducing the amount available to react with your amine. Ensure all components are scrupulously dried before use.
-
Sub-optimal reaction temperature: While heating can increase the reaction rate, it can also promote the degradation of the sulfonyl chloride or the final product. It is advisable to start at a lower temperature (e.g., 0 °C) and gradually warm to room temperature, monitoring the reaction progress by TLC or LC-MS.[6][7]
-
Inappropriate base: The choice of base is critical. A base that is too strong or sterically hindered may not efficiently scavenge the HCl generated during the reaction, leading to side reactions or incomplete conversion. Tertiary amines like triethylamine or pyridine are commonly used.[8]
Q6: I am observing multiple spots on my TLC, indicating side products. What are the likely impurities?
A6: Common impurities include:
-
The corresponding sulfonic acid: This is a result of hydrolysis of the sulfonyl chloride.
-
Bis-sulfonated amine: If your amine has more than one reactive site, or under certain conditions, the amine may react with two molecules of the sulfonyl chloride.
-
Products from reaction with the solvent: If you are using a nucleophilic solvent, it may compete with your amine in reacting with the sulfonyl chloride.
Q7: How can I purify my this compound derivative?
A7: Purification is typically achieved through column chromatography on silica gel using a gradient of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate).[5] The exact solvent system will depend on the polarity of your specific derivative. Recrystallization from an appropriate solvent system can also be an effective purification method.[7]
Quantitative Data Summary
| Parameter | Effect on Stability | Rationale |
| Water Content | High water content significantly decreases stability. | Promotes rapid hydrolysis of the sulfonyl chloride to the sulfonic acid.[2][3][4] |
| pH | Stability is generally lower in both acidic and alkaline conditions compared to neutral pH. | Hydrolysis can be catalyzed by both acid and base.[2][4] |
| Temperature | Higher temperatures can accelerate decomposition. | Increases the rate of hydrolysis and other potential degradation pathways.[6][7] |
| Solvent | Protic and nucleophilic solvents can decrease stability. | Solvents with nucleophilic groups can react with the sulfonyl chloride. |
| Substituents | Electron-withdrawing groups on the aromatic ring decrease stability. | The benzoxadiazole ring is strongly electron-withdrawing, increasing the electrophilicity of the sulfonyl group and its susceptibility to nucleophilic attack.[2] |
Experimental Protocols
General Procedure for Sulfonamide Synthesis
This protocol is a general guideline and may require optimization for your specific substrate.
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve your amine (1.0 equivalent) and a suitable non-nucleophilic base (e.g., triethylamine, 1.1-1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).[6][7]
-
Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve this compound (1.0-1.2 equivalents) in the same anhydrous solvent. Add the sulfonyl chloride solution dropwise to the amine solution over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Once the reaction is complete, quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.[5][7]
Visual Guides
Workflow for Handling this compound
Caption: Recommended workflow for the storage and handling of the compound.
Troubleshooting Low Yields in Sulfonamide Synthesis
Caption: Common causes of low yields and their respective solutions.
Potential Decomposition Pathwaysdot
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cbijournal.com [cbijournal.com]
Technical Support Center: 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride (CBD-Cl)
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride (CBD-Cl) as a fluorescent labeling reagent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling proteins with CBD-Cl?
The optimal pH for labeling proteins with CBD-Cl depends on the target functional group. For selective labeling of thiol (cysteine) residues, a slightly acidic to neutral pH is recommended. To favor the labeling of amine (lysine) residues, a slightly alkaline pH is preferable. It is important to consider that the stability of the CBD-Cl reagent decreases as the pH becomes more alkaline due to hydrolysis.
Q2: How does pH affect the reactivity of CBD-Cl with thiols versus amines?
The reactivity of CBD-Cl is highly dependent on the nucleophilicity of the target functional group, which is influenced by pH.
-
Thiols (Cysteine): The thiol group (-SH) is more reactive in its deprotonated thiolate form (-S⁻). The pKa of the cysteine thiol group is typically around 8.3. At a pH close to or slightly below this pKa (e.g., pH 7.0-8.0), a significant portion of the thiol groups will be in the more nucleophilic thiolate form, facilitating the reaction with CBD-Cl.
-
Amines (Lysine): The primary amine group (-NH₂) in the side chain of lysine has a pKa of approximately 10.5. For the amine to be an effective nucleophile, it must be in its unprotonated form. Therefore, a pH above 9 is generally required for efficient labeling of lysine residues.
Controlling the pH is a key strategy for achieving selective labeling of thiols over amines.
Q3: What is the stability of CBD-Cl in aqueous solutions?
CBD-Cl, like other sulfonyl chlorides, is susceptible to hydrolysis in aqueous solutions, where it reacts with water to form the corresponding sulfonic acid, which is unreactive towards thiols and amines. The rate of hydrolysis is significantly influenced by pH, increasing with higher pH (alkaline conditions). Therefore, it is crucial to prepare stock solutions of CBD-Cl in an anhydrous organic solvent (e.g., DMSO or DMF) and add it to the aqueous reaction buffer immediately before starting the labeling reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Incorrect pH: The pH of the reaction buffer is not optimal for the target functional group. | Adjust the pH of the reaction buffer. For thiols, use a pH in the range of 7.0-8.0. For amines, a pH of 8.5-9.5 is recommended. |
| Hydrolysis of CBD-Cl: The reagent has degraded due to moisture or prolonged incubation in aqueous buffer. | Prepare fresh CBD-Cl stock solutions in anhydrous solvent. Minimize the time the reagent is in the aqueous buffer before the reaction. | |
| Insufficient Reagent: The molar ratio of CBD-Cl to the protein is too low. | Increase the molar excess of CBD-Cl. A 10- to 20-fold molar excess is a good starting point. | |
| Protein Precipitation during Labeling | Solvent Concentration: High concentration of the organic solvent used to dissolve CBD-Cl can denature the protein. | Keep the final concentration of the organic solvent in the reaction mixture below 10% (v/v). |
| Hydrophobicity of the Label: The addition of the hydrophobic CBD-Cl molecule can increase the overall hydrophobicity of the protein, leading to aggregation. | Perform the labeling reaction at a lower protein concentration. Consider adding stabilizing agents like glycerol or non-ionic detergents to the buffer. | |
| High Background Fluorescence | Unreacted CBD-Cl: Excess, unreacted CBD-Cl can contribute to background fluorescence. | Remove unreacted CBD-Cl after the labeling reaction using size-exclusion chromatography (e.g., a desalting column) or dialysis. |
| Non-specific Binding: The fluorescent label is binding non-covalently to the protein or other components in the sample. | Include a quenching step by adding a small molecule thiol (e.g., dithiothreitol or β-mercaptoethanol) after the desired reaction time to consume any remaining reactive CBD-Cl. Ensure thorough purification of the labeled protein. |
Experimental Protocols
General Protocol for Labeling Proteins with CBD-Cl
-
Protein Preparation:
-
Dissolve the purified protein in a suitable buffer at the desired pH (e.g., phosphate-buffered saline (PBS) for thiol labeling at pH 7.4 or sodium bicarbonate buffer for amine labeling at pH 9.0).
-
Ensure the buffer is free of any extraneous nucleophiles, such as Tris (for amine labeling) or thiol-containing reagents (e.g., DTT). If reducing agents were used during purification, they must be removed prior to labeling.
-
The protein concentration should ideally be in the range of 1-10 mg/mL.
-
-
CBD-Cl Stock Solution Preparation:
-
Immediately before use, prepare a 10-20 mM stock solution of CBD-Cl in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the CBD-Cl stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time should be determined empirically.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a small molecule thiol, such as dithiothreitol (DTT) or β-mercaptoethanol, to a final concentration of 10-50 mM to scavenge any unreacted CBD-Cl.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted CBD-Cl and quenching reagents by size-exclusion chromatography (e.g., using a G-25 desalting column) or dialysis against an appropriate storage buffer.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL can be estimated by measuring the absorbance of the protein (at 280 nm) and the CBD label (at its absorbance maximum) and using the Beer-Lambert law.
-
Visualizations
Technical Support Center: Photostability of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride (CBD-Cl) Labeled Compounds
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride (CBD-Cl) and its fluorescently labeled conjugates. Given the limited direct data on the photostability of CBD-Cl, this guide draws upon information from the closely related and well-studied fluorophore, 4-Chloro-7-nitrobenzofurazan (NBD-Cl), and general principles of fluorophore photostability.
Troubleshooting Guides
Problem: Weak or No Fluorescent Signal After Labeling
| Possible Cause | Troubleshooting Steps |
| Inefficient Labeling Reaction | - Verify Reaction pH: Labeling with sulfonyl chlorides is pH-dependent. Ensure the reaction buffer is at the optimal pH for the target molecule's amine groups to be unprotonated (typically pH 8.5-9.5). Buffers containing free amines (e.g., Tris) should be avoided.[1] - Check Solvent: Sulfonyl chlorides are unstable in dimethyl sulfoxide (DMSO). Use anhydrous dimethylformamide (DMF) to dissolve the dye.[1] - Confirm CBD-Cl Integrity: Ensure the CBD-Cl reagent has not been hydrolyzed due to moisture. Store in a desiccated environment. |
| Precipitation of Labeled Compound | - Lower the Degree of Labeling: Over-labeling can decrease the solubility of proteins. Reduce the molar ratio of CBD-Cl to your target molecule in the labeling reaction.[2] |
| Fluorescence Quenching | - Dye-Dye Quenching: High labeling density can lead to self-quenching. Optimize the labeling ratio to avoid this.[2] - Environmental Effects: The fluorescence of benzoxadiazole derivatives can be sensitive to the local environment. Proximity to certain amino acid residues (e.g., tryptophan) can cause quenching.[2] |
| Incorrect Imaging Settings | - Verify Filter Sets: Ensure the excitation and emission filters on your microscope are appropriate for the spectral properties of CBD-Cl adducts. While specific data for CBD-Cl is unavailable, related NBD-amine adducts have excitation/emission maxima around 464 nm/512 nm.[3] |
Problem: Rapid Photobleaching During Imaging
| Possible Cause | Troubleshooting Steps |
| High Excitation Light Intensity | - Reduce Light Source Power: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.[4] - Use Neutral Density Filters: Attenuate the excitation light before it reaches the sample. |
| Prolonged Exposure Time | - Minimize Exposure: Keep the shutter closed when not acquiring images. For time-lapse experiments, use the shortest possible exposure time and longest interval that still captures the biological process of interest.[4] |
| Presence of Reactive Oxygen Species (ROS) | - Use Antifade Reagents: Mount your samples in a commercially available or homemade antifade medium containing ROS scavengers like p-Phenylenediamine (PPD), 1,4-diazabicyclo[2.2.2]octane (DABCO), or n-propyl gallate (NPG).[4] - Deoxygenate the Medium: For live-cell imaging, consider using an oxygen-scavenging system if compatible with your experiment. |
| Suboptimal Environmental Conditions | - Buffer Composition: The photostability of some fluorophores can be influenced by the pH and composition of the imaging buffer.[4] Ensure your buffer is optimal for your sample and the fluorophore. |
Frequently Asked Questions (FAQs)
Q1: What is this compound (CBD-Cl)?
A1: this compound (CBD-Cl) is a reactive chemical compound likely used as a fluorescent labeling reagent. The sulfonyl chloride group reacts with primary and secondary amines, such as those found in proteins and other biomolecules, to form stable sulfonamide bonds. The core 2,1,3-benzoxadiazole structure is a known fluorophore. Alternative names for this compound include 5-Chlorobenzo[c][1][5][6]oxadiazole-4-sulfonyl chloride and 5-chloro-2,1,3-benzoxadiazole-4-sulphonyl chloride.[7]
Q2: What is photobleaching and why is it a concern for my CBD-Cl labeled compounds?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[4] This leads to a permanent loss of the fluorescent signal, which can compromise the quality and quantitative accuracy of imaging experiments, particularly in time-lapse studies or when imaging low-abundance targets.[4] Like other fluorophores, CBD-Cl labeled compounds are susceptible to photobleaching.
Q3: How can I improve the photostability of my CBD-Cl labeled samples?
A3: To enhance photostability, you can:
-
Minimize Light Exposure: Reduce the intensity and duration of excitation light.[4]
-
Use Antifade Reagents: Incorporate antifade reagents in your mounting medium to quench reactive oxygen species.[4]
-
Optimize Imaging Buffer: Ensure the pH and chemical composition of your buffer are optimal.
-
Choose a More Photostable Fluorophore: If photobleaching remains a significant issue, consider using a different class of fluorescent dyes known for higher photostability.
Q4: Are there any specific storage conditions for CBD-Cl and its labeled conjugates?
Quantitative Data
Table 1: Photophysical Properties of NBD-Amine Adducts (as a proxy for CBD-Cl adducts)
| Property | Value | Notes |
| Excitation Maximum (λex) | ~464 nm | In aqueous solutions.[3] |
| Emission Maximum (λem) | ~512 nm | In aqueous solutions.[3] |
| Photostability | Moderate | NBD derivatives are known to be sensitive to their environment and can be susceptible to photobleaching.[4] |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with CBD-Cl
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Prepare Protein Solution: Dissolve the protein to be labeled in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate) at a pH of 8.5-9.5.
-
Prepare CBD-Cl Stock Solution: Immediately before use, dissolve CBD-Cl in anhydrous DMF to a concentration of 10-20 mg/mL.
-
Labeling Reaction: While gently vortexing the protein solution, add the CBD-Cl stock solution dropwise to achieve the desired molar ratio of dye to protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the unreacted CBD-Cl and byproducts by gel filtration, dialysis, or spin chromatography using a resin with an appropriate molecular weight cutoff for your protein.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (typically at 280 nm) and the dye at its absorbance maximum.
Protocol 2: Assessing Photostability of CBD-Cl Labeled Compounds
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Sample Preparation: Mount the CBD-Cl labeled sample (e.g., cells or tissue) on a microscope slide using an appropriate imaging buffer or mounting medium. Prepare multiple samples for comparison if testing different conditions (e.g., with and without antifade reagents).
-
Microscope Setup: Turn on the fluorescence microscope and allow the light source to stabilize. Select the appropriate filter set for the CBD-Cl fluorophore.
-
Image Acquisition:
-
Locate a region of interest.
-
Set the excitation light intensity and camera exposure time to levels that provide a good initial signal.
-
Acquire an initial image (time = 0).
-
Continuously expose the same region to the excitation light and acquire images at regular intervals (e.g., every 10 seconds) until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the region of interest in each image of the time-lapse series.
-
Correct for background fluorescence.
-
Normalize the intensity at each time point to the initial intensity.
-
Plot the normalized fluorescence intensity versus time to generate a photobleaching curve.
-
The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to drop to 50% of its initial value.[6]
-
Diagrams
Caption: Workflow for protein labeling with CBD-Cl.
Caption: Workflow for assessing fluorophore photostability.
Caption: Troubleshooting logic for common fluorescence issues.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Improvement of the photostability of cycloalkylamine-7-sulfonyl-2,1,3-benzoxadiazole-based fluorescent dyes by replacing the dimethylamino substituent with cyclic amino rings - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound [cymitquimica.com]
minimizing background fluorescence in 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride experiments
Welcome to the technical support center for minimizing background fluorescence in experiments utilizing 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride (DBD-Cl). This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to ensure high-quality, reproducible results.
Troubleshooting Guide: Minimizing Background Fluorescence
High background fluorescence can significantly obscure the desired signal in your experiments, leading to a low signal-to-noise ratio and difficulty in interpreting results. This guide provides a systematic approach to identifying and mitigating common causes of high background when using DBD-Cl.
Problem: High Diffuse Background Fluorescence Across the Entire Sample
Possible Causes and Solutions
| Potential Cause | Recommended Solutions |
| Excess Unbound DBD-Cl | Optimize Removal of Unbound Dye: Inadequate removal of unbound DBD-Cl is a primary cause of high background. • Size-Exclusion Chromatography (SEC): This is the recommended method for separating labeled protein from smaller, unbound dye molecules. Use a resin with an appropriate fractionation range for your protein (e.g., Sephadex G-25 for proteins >5 kDa).[1] • Dialysis: Dialyze the labeled protein against an appropriate buffer (e.g., PBS, pH 7.4) with several buffer changes over 24-48 hours. • Spin Columns: For smaller sample volumes, desalting spin columns can be used for rapid dye removal.[2][3] |
| Suboptimal Labeling Reaction | Optimize DBD-Cl Concentration: Using an excessively high concentration of DBD-Cl increases the likelihood of non-specific binding and makes removal of excess dye more challenging.[4] • Perform a Titration: Empirically determine the optimal molar ratio of DBD-Cl to your protein/peptide. Start with a lower molar excess and incrementally increase it to find the best balance between labeling efficiency and background. |
| Hydrolysis of DBD-Cl | Control Reaction pH and Timing: Sulfonyl chlorides are susceptible to hydrolysis in aqueous solutions, especially at high pH.[5] Hydrolyzed DBD-Cl can contribute to background fluorescence. • Maintain Optimal pH: For labeling amines, a pH range of 8.5-9.5 is often optimal to ensure the deprotonation of primary amines.[5] However, prolonged incubation at high pH can increase hydrolysis. • Minimize Reaction Time: Use the shortest incubation time necessary for sufficient labeling. |
| Autofluorescence of Sample | Identify and Mitigate Autofluorescence: Biological samples often contain endogenous fluorophores such as NADH, flavins, collagen, and elastin that can contribute to background.[6] • Unstained Control: Always include an unstained control sample to assess the level of autofluorescence.[6] • Spectral Separation: If possible, choose a fluorophore with excitation and emission spectra that do not overlap with the autofluorescence of your sample. • Photobleaching: Pre-expose your sample to the excitation light to photobleach some of the autofluorescent molecules before imaging your labeled target. |
| Contaminated Reagents or Buffers | Use High-Purity Reagents: Buffers and other reagents can sometimes be a source of fluorescent contaminants. • Use Fresh, High-Quality Buffers: Prepare fresh buffers with high-purity water and reagents. • Check for Contamination: Before use, check your buffers for fluorescence using a fluorometer. |
Problem: Speckled or Punctate Background Staining
Possible Causes and Solutions
| Potential Cause | Recommended Solutions |
| Precipitation of DBD-Cl | Ensure Complete Solubilization: DBD-Cl may not be fully dissolved in the reaction buffer, leading to fluorescent aggregates. • Use an Organic Co-Solvent: Dissolve DBD-Cl in a small amount of a compatible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer. Ensure the final concentration of the organic solvent is low enough not to affect your protein.[5] • Filter the Staining Solution: Centrifuge the DBD-Cl stock solution and use only the supernatant, or filter the final staining solution through a 0.22 µm filter before use. |
| Aggregation of Labeled Protein | Optimize Labeling and Storage Conditions: High degrees of labeling or inappropriate buffer conditions can lead to protein aggregation. • Control the Degree of Labeling (DOL): A high ratio of dye molecules to protein can sometimes lead to aggregation and fluorescence quenching.[7] • Buffer Composition: Ensure your protein is in a buffer that promotes its stability.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of DBD-Cl adducts?
A1: The exact excitation and emission maxima of DBD-Cl adducts can be influenced by the local environment (solvatochromism) and the nature of the labeled molecule (amine or thiol).[8][9][10][11] However, based on structurally similar 2,1,3-benzoxadiazole derivatives, you can expect the following approximate spectral properties:
| Property | Approximate Wavelength/Value |
| Excitation Maximum (λex) | ~419 nm[4][9] |
| Emission Maximum (λem) | 502 - 590 nm (bluish-green to yellow)[10][11] |
| Stokes Shift | ~80 - 170 nm |
| Quantum Yield (Φ) | Can be high (up to ~0.5)[4][9][12] |
| Fluorescence Lifetime (τ) | Can be long (10-20 ns)[12] |
It is highly recommended to experimentally determine the optimal excitation and emission wavelengths for your specific DBD-Cl labeled molecule using a spectrophotometer.
Q2: What is the optimal pH for labeling with DBD-Cl?
A2: The optimal pH for labeling with DBD-Cl depends on the target functional group. Sulfonyl chlorides react with non-protonated primary amines.[5]
-
For labeling primary amines (e.g., lysine residues, N-terminus): A pH of 8.5 to 9.5 is generally recommended to ensure that the amine groups are sufficiently deprotonated and available for reaction.[5]
-
For labeling thiols (e.g., cysteine residues): Thiols are generally more reactive than amines at neutral to slightly alkaline pH. The pKa of the cysteine thiol group is typically around 8.5.[13] Labeling can be performed at a pH range of 7.0-8.5.
Q3: How can I remove unbound DBD-Cl after the labeling reaction?
A3: Removing unbound DBD-Cl is crucial for minimizing background fluorescence. The most effective method is size-exclusion chromatography (SEC).[2][14][15]
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on size. Your larger, labeled protein will elute first, while the smaller, unbound DBD-Cl molecules will be retained longer on the column.[1]
-
Dialysis: This is a simple but slower method. Place your labeled protein in a dialysis bag with an appropriate molecular weight cutoff (MWCO) and dialyze against several changes of buffer.
-
Spin Desalting Columns: For small sample volumes, spin columns pre-packed with a size-exclusion resin offer a quick and efficient way to remove unbound dye.[3]
Q4: My fluorescence signal is weak. What could be the cause?
A4: Weak fluorescence signal can be due to several factors:
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Inefficient Labeling: Check your labeling protocol, including the pH of the reaction buffer and the molar ratio of DBD-Cl to your protein.
-
Fluorescence Quenching: High labeling density can lead to self-quenching.[7] Try reducing the molar excess of DBD-Cl in your labeling reaction. Also, be aware of potential quenchers in your buffer or sample.
-
Photobleaching: DBD-based dyes can be photostable, but excessive exposure to high-intensity light will cause photobleaching.[12] Minimize light exposure and use the lowest possible excitation intensity.
-
Incorrect Filter Sets: Ensure that your microscope's filter sets are appropriate for the excitation and emission spectra of your DBD-Cl adduct.
Q5: How should I store my DBD-Cl and labeled proteins?
A5: Proper storage is essential for maintaining the reactivity of the dye and the stability of the labeled protein.
-
DBD-Cl: Store the solid reagent desiccated and protected from light, preferably at -20°C. Solutions of DBD-Cl in organic solvents should also be stored desiccated and protected from light.
-
Labeled Proteins: Store labeled proteins in a suitable buffer, protected from light, at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with DBD-Cl
-
Protein Preparation:
-
Dissolve or dialyze your purified protein into an amine-free buffer at a pH of 8.5-9.5 (e.g., 0.1 M sodium bicarbonate or sodium borate buffer).
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
DBD-Cl Stock Solution Preparation:
-
Prepare a 10-20 mM stock solution of DBD-Cl in anhydrous DMSO or DMF. This should be prepared fresh.
-
-
Labeling Reaction:
-
While gently vortexing the protein solution, slowly add the DBD-Cl stock solution to achieve the desired molar excess (typically 10-20 fold molar excess of dye to protein).
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. The optimal incubation time may need to be determined empirically.
-
-
Purification:
-
Remove the unreacted DBD-Cl and byproducts using size-exclusion chromatography (see Protocol 2), dialysis, or a spin desalting column.
-
Protocol 2: Purification of Labeled Protein using Size-Exclusion Chromatography (SEC)
-
Column Equilibration:
-
Select a size-exclusion chromatography column and resin appropriate for the size of your protein (e.g., Sephadex G-25).
-
Equilibrate the column with at least 2-3 column volumes of your desired storage buffer (e.g., PBS, pH 7.4).
-
-
Sample Loading:
-
Load the entire labeling reaction mixture onto the equilibrated column.
-
-
Elution:
-
Begin eluting with the storage buffer. The larger, labeled protein will travel faster through the column and elute first. The smaller, unbound DBD-Cl will elute later.
-
-
Fraction Collection:
-
Collect fractions and monitor the elution of the labeled protein by measuring the absorbance at 280 nm (for protein) and at the excitation maximum of the DBD-Cl adduct (~419 nm).
-
The fractions containing both protein and the fluorescent dye are your purified, labeled protein.
-
-
Pooling and Concentration:
-
Pool the fractions containing the purified labeled protein.
-
If necessary, concentrate the protein using an appropriate method (e.g., centrifugal filter unit).
-
Visualizations
Caption: Experimental workflow for labeling and purifying proteins with DBD-Cl.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Addressing challenges in the removal of unbound dye from passively labelled extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. resources.biomol.com [resources.biomol.com]
- 6. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 9. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. DBD dyes as fluorescence lifetime probes to study conformational changes in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride (CBD-Cl) Labeled Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of peptides labeled with 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride (CBD-Cl).
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying CBD-Cl labeled peptides?
A1: The standard and most effective method for purifying CBD-Cl labeled peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] This technique separates the labeled peptide from unlabeled peptide, excess dye, and other synthesis-related impurities based on hydrophobicity.[1] The addition of the hydrophobic CBD-Cl label increases the retention time of the peptide on the RP-HPLC column compared to the unlabeled peptide.
Q2: Which solvents and reagents are recommended for RP-HPLC purification of CBD-Cl labeled peptides?
A2: A typical mobile phase for RP-HPLC purification of peptides consists of:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).
A linear gradient from a low to a high percentage of Solvent B is used to elute the peptides. For particularly hydrophobic CBD-Cl labeled peptides, isopropanol can be used as a component of Solvent B to improve solubility and resolution.[2]
Q3: How can I monitor the purification process?
A3: The purification can be monitored using a UV detector. It is recommended to monitor at two wavelengths:
-
210-220 nm: To detect the peptide backbone of all peptide species (labeled and unlabeled).[3]
-
The absorbance maximum of the CBD-Cl dye: To specifically detect the labeled peptide.
This dual-wavelength monitoring allows for clear differentiation between the desired product and impurities.
Q4: Are there alternative purification methods to RP-HPLC?
A4: While RP-HPLC is the most common method, other techniques can be employed, especially for initial cleanup or for peptides that are difficult to purify by RP-HPLC. These include:
-
Solid-Phase Extraction (SPE): Can be used for a rapid, crude cleanup of the labeled peptide before a final polishing step with HPLC.[4]
-
Ion-Exchange Chromatography (IEX): Separates peptides based on their net charge. This can be useful if the CBD-Cl labeling significantly alters the peptide's isoelectric point.[5]
-
Size-Exclusion Chromatography (SEC): Separates molecules based on size and can be used to remove small molecules like excess dye.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency (Multiple peaks in chromatogram, with a large peak for unlabeled peptide) | Suboptimal reaction pH. | The reaction of sulfonyl chlorides with amines is pH-dependent. Ensure the pH of the labeling reaction is between 8.0 and 9.5 for optimal conjugation to primary amines (N-terminus or Lysine side chains).[6][7] |
| Incompatible buffer. | Avoid buffers containing primary amines, such as Tris, as they will compete with the peptide for the CBD-Cl label.[6] Use buffers like borate or phosphate. | |
| Hydrolysis of CBD-Cl. | Sulfonyl chlorides are moisture-sensitive. Use anhydrous solvents like Dimethylformamide (DMF) for the labeling reaction and minimize exposure to moisture.[6] | |
| Poor Peak Shape (Broad or Tailing Peaks) in HPLC | Peptide aggregation. | The hydrophobicity of the CBD-Cl label can promote peptide aggregation. Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or use a mobile phase containing trifluoroethanol (TFE) to disrupt aggregation.[2] |
| Column overload. | Inject a smaller amount of the crude peptide solution onto the column. | |
| Contamination of the HPLC column. | Clean the column with a strong solvent wash, or if necessary, replace the guard column or the analytical column.[8] | |
| Labeled Peptide is Insoluble in the HPLC Mobile Phase | High hydrophobicity of the labeled peptide. | Try dissolving the peptide in a stronger organic solvent such as DMSO or DMF before diluting it with the initial mobile phase.[2] Consider using a C4 column instead of a C18 column, as it is less hydrophobic.[2] |
| Co-elution of Labeled and Unlabeled Peptide | Insufficient resolution. | Optimize the HPLC gradient. A shallower gradient around the elution time of the peptides can improve separation. |
| Similar hydrophobicity. | If the peptide is very small, the change in hydrophobicity upon labeling might be insufficient for good separation. Consider using a longer column or a column with a different stationary phase. | |
| Presence of Unexpected Peaks in the Chromatogram | Side reactions of CBD-Cl. | Sulfonyl chlorides can potentially react with other nucleophilic amino acid side chains like tyrosine, cysteine, or histidine.[6] Confirm the identity of the main peak and byproducts using mass spectrometry. |
| Impurities from peptide synthesis. | These can include deletion sequences or incompletely deprotected peptides. Optimize the peptide synthesis and cleavage protocols.[9] |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a CBD-Cl Labeled Peptide
-
Sample Preparation:
-
After the labeling reaction, precipitate the crude peptide using cold diethyl ether.[2]
-
Centrifuge to pellet the peptide and decant the ether.
-
Dissolve the crude peptide pellet in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water, or a small volume of DMSO followed by dilution with Solvent A).
-
-
HPLC Setup:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Solvent A: 0.1% TFA in HPLC-grade water.
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile.
-
Flow Rate: Dependent on the column dimensions (e.g., 1 mL/min for an analytical column).
-
Detection: UV detector set at 214 nm and the absorbance maximum of CBD-Cl.
-
-
Purification Gradient:
-
Equilibrate the column with 95% Solvent A and 5% Solvent B.
-
Inject the dissolved crude peptide.
-
Run a linear gradient from 5% to 65% Solvent B over 30 minutes. This gradient may need to be optimized based on the hydrophobicity of the specific peptide.
-
Follow with a steeper gradient to 100% Solvent B to elute any remaining highly hydrophobic impurities.
-
Re-equilibrate the column at the starting conditions.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction using analytical HPLC.
-
Confirm the identity of the desired labeled peptide using mass spectrometry.
-
-
Lyophilization:
-
Pool the pure fractions and freeze-dry to obtain the purified CBD-Cl labeled peptide as a powder.
-
Data Presentation
The following table provides a hypothetical comparison of HPLC retention times for a model peptide before and after labeling with CBD-Cl, illustrating the expected increase in hydrophobicity.
| Peptide | Modification | Typical C18 RP-HPLC Retention Time (minutes) | Expected Purity Post-Purification |
| Model Peptide (e.g., GGYR) | Unlabeled | 15.2 | >95% |
| Model Peptide | CBD-Cl Labeled | 22.5 | >95% |
Visualizations
Caption: Experimental workflow for labeling and purification.
Caption: Troubleshooting decision tree for HPLC analysis.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 8. HPLC故障排除指南 [sigmaaldrich.com]
- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
dealing with poor solubility of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride
Technical Support Center: 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride
Welcome to the technical support center for this compound (CAS: 175203-78-8). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, with a special focus on addressing its poor solubility.
Disclaimer: this compound is a specialized research chemical with limited publicly available data. The quantitative data and some experimental specifics provided in this guide are illustrative and based on the general properties of structurally related compounds such as sulfonyl chlorides and benzoxadiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the general properties and stability of this compound?
This compound is a solid with the molecular formula C₆H₂Cl₂N₂O₃S.[1] Like other sulfonyl chlorides, it is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, especially in the presence of bases.[2][3] It is recommended to store it in a cool, dry place under an inert atmosphere. Discoloration upon storage may indicate decomposition.[3]
Q2: I am observing very low solubility of the compound in my reaction solvent. What are the initial steps to address this?
Poor solubility is a common issue with complex organic molecules.[4][5] Initial steps to improve solubility include:
-
Solvent Screening: Test the solubility in a range of aprotic solvents of varying polarity.[2]
-
Gentle Heating: Carefully warming the mixture can help dissolve the compound.
-
Sonication: Using an ultrasonic bath can aid in the dissolution of suspended particles.
-
Particle Size Reduction: Grinding the solid material to a finer powder can increase the surface area and improve the dissolution rate.[4][5]
Q3: Can I use co-solvents to improve the solubility of this compound?
Yes, using a co-solvent is a highly effective technique.[5][6] For a lipophilic compound, adding a more polar aprotic co-solvent like DMF or DMSO to a less polar solvent such as DCM or THF can significantly enhance solubility.[2] It is crucial to ensure the co-solvent is compatible with your reaction conditions.
Q4: How should I handle and quench reactions involving this sulfonyl chloride?
Due to their reactivity with water and other nucleophiles, sulfonyl chlorides require careful handling in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.[3][7] To quench a reaction, the excess sulfonyl chloride should be neutralized by slowly adding the reaction mixture to a cold, stirred solution of a weak base, such as sodium bicarbonate.[3]
Troubleshooting Guides
Issue 1: Compound Precipitates Out of Solution During Reaction
-
Symptom: The reaction mixture, which was initially a solution, becomes a suspension or solid precipitates are observed.
-
Potential Cause: The concentration of the reactant has exceeded its solubility limit in the chosen solvent system, possibly due to a change in temperature or the consumption of a co-solvent.
-
Troubleshooting Steps:
-
Add More Solvent: Increase the volume of the reaction solvent to decrease the concentration of the solute.
-
Introduce a Co-solvent: Add a small amount of a high-solubilizing co-solvent (e.g., DMF, NMP) to the reaction mixture.
-
Increase Temperature: Gently warm the reaction mixture while stirring. Ensure the temperature is not detrimental to the reactants or products.
-
Issue 2: Low or No Product Yield in Sulfonylation Reactions
-
Symptom: TLC or LC-MS analysis shows unreacted starting material and no desired product.
-
Potential Cause: The poor solubility of this compound is preventing it from reacting with the nucleophile.
-
Troubleshooting Steps:
-
Confirm Dissolution: Ensure the sulfonyl chloride is fully dissolved before adding other reagents. This might require a change in solvent or the use of the techniques mentioned in the FAQs.
-
Optimize Reaction Conditions: For sluggish reactions due to poor solubility, switching to a more polar aprotic solvent like acetonitrile or DMF can be beneficial.[2]
-
Phase-Transfer Catalysis: If the reaction involves an aqueous phase or a salt, a phase-transfer catalyst can help bring the reactants together.
-
Quantitative Data
The following table summarizes the illustrative solubility of this compound in common laboratory solvents at room temperature.
| Solvent | Formula | Polarity Index | Illustrative Solubility (mg/mL) |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | ~ 5 |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | ~ 10 |
| Acetonitrile (ACN) | CH₃CN | 5.8 | ~ 8 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | > 50 |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 7.2 | > 100 |
| Toluene | C₇H₈ | 2.4 | < 1 |
| Hexanes | C₆H₁₄ | 0.1 | < 0.1 |
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis with Improved Solubility
This protocol describes a general method for reacting this compound with a primary amine, incorporating steps to address poor solubility.
-
Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solubilization: Add a minimal amount of a high-solubility solvent such as DMF or DMSO to fully dissolve the sulfonyl chloride. Use sonication if necessary.
-
Dilution: Dilute the solution with a less polar aprotic solvent like THF or DCM.
-
Amine Addition: In a separate flask, dissolve the primary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in the same solvent used for dilution.[2]
-
Reaction: Cool the amine solution to 0 °C in an ice bath. Slowly add the solution of the sulfonyl chloride dropwise to the stirred amine solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.[2]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Screening for Optimal Solvent/Co-solvent System
-
Setup: Arrange a series of small vials.
-
Dispensing: Add a small, pre-weighed amount (e.g., 1 mg) of this compound to each vial.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent or co-solvent mixture.
-
Observation: Vortex each vial for 1-2 minutes and observe if the solid dissolves completely.
-
Incremental Addition: If the solid does not dissolve, add another measured volume of the solvent and repeat the observation.
-
Quantification: The solubility can be estimated based on the volume of solvent required to fully dissolve the compound.
Visualizations
Caption: Experimental workflow for using a poorly soluble reagent.
Caption: Troubleshooting flowchart for solubility issues.
Caption: Hypothetical signaling pathway inhibited by a benzoxadiazole derivative.
References
Validation & Comparative
A Head-to-Head Comparison: 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride (NBD-Cl) vs. Dansyl Chloride for Amine Analysis
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of amines is a frequent analytical challenge. Pre-column derivatization with fluorescent labeling agents is a widely adopted strategy to enhance the detection of primary and secondary amines in complex matrices. This guide provides a comprehensive comparison of two popular derivatizing reagents: 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride (NBD-Cl) and 5-(Dimethylamino)-naphthalene-1-sulfonyl chloride (dansyl chloride).
This comparison guide delves into the performance characteristics, experimental protocols, and key differences between NBD-Cl and dansyl chloride to assist in the selection of the optimal reagent for specific analytical needs, particularly in the context of high-performance liquid chromatography (HPLC) with fluorescence detection.
At a Glance: Key Performance Characteristics
A summary of the key performance characteristics of NBD-Cl and dansyl chloride is presented below. It is important to note that direct comparisons can be challenging as performance metrics are often dependent on the specific amine, the analytical instrumentation, and the laboratory conditions.
| Property | This compound (NBD-Cl) | Dansyl Chloride |
| Reactivity | Reacts with primary and secondary amines. | Reacts with primary and secondary amines. |
| Derivative Stability | Forms highly stable fluorescent derivatives. | Forms stable fluorescent sulfonamide adducts. |
| Solubility & Stability | More stable to moisture and more soluble in aqueous solutions than dansyl chloride.[1] | Less stable in aqueous solutions, sensitive to moisture. |
| Excitation Wavelength (λex) | ~470 nm | ~330-350 nm |
| Emission Wavelength (λem) | ~530-550 nm | ~510-550 nm |
| Reported Limits of Detection (LOD) | As low as the picomolar to nanomolar range, depending on the analyte and system. | As low as the femtomole to picomole range, depending on the analyte and system.[2] |
Delving into the Chemistry: Reaction Mechanisms
Both NBD-Cl and dansyl chloride react with the nucleophilic amino group of primary and secondary amines to form fluorescent derivatives.
NBD-Cl Derivatization: The reaction of NBD-Cl with an amine is a nucleophilic aromatic substitution. The amino group attacks the electron-deficient carbon atom of the benzoxadiazole ring, leading to the displacement of the chloride ion and the formation of a highly fluorescent N-substituted aminobenzoxadiazole.
Dansyl Chloride Derivatization: Dansylation is a nucleophilic substitution reaction where the unprotonated amino group attacks the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a stable and intensely fluorescent N-dansyl sulfonamide.
Quantitative Performance Data
The following tables summarize quantitative data for NBD-Cl and dansyl chloride based on published experimental findings. It is crucial to consider the specific experimental conditions when comparing these values.
Table 1: Spectroscopic and Physicochemical Properties
| Parameter | This compound (NBD-Cl) | Dansyl Chloride |
| Molar Mass ( g/mol ) | 253.62 | 269.75 |
| Typical Excitation (nm) | 460 - 480 | 330 - 350 |
| Typical Emission (nm) | 520 - 550 | 510 - 550 |
| Solubility | Good solubility in aqueous/organic mixtures. | Soluble in organic solvents like acetone and acetonitrile; less stable in aqueous media. |
Table 2: Derivatization Reaction Conditions
| Parameter | This compound (NBD-Cl) | Dansyl Chloride |
| pH | Alkaline (typically pH 8-11) | Alkaline (typically pH 9-10.5) |
| Temperature (°C) | 40 - 70 | Room temperature to 60 |
| Reaction Time | 5 - 60 minutes | 30 - 120 minutes |
| Solvent | Borate buffer, often with an organic co-solvent like acetonitrile or methanol. | Bicarbonate or borate buffer, typically with acetone or acetonitrile as a co-solvent. |
Table 3: Reported Analytical Performance for Amine Analysis
| Analyte Example | Reagent | Linearity Range | Limit of Detection (LOD) | Reference |
| Various Amines | NBD-Cl | Not specified | Picomole to nanomole range | [General observation from multiple sources] |
| Biogenic Amines | Dansyl Chloride | 0.1 - 20 µg/mL | 0.01 - 0.1 µg/mL | [General observation from multiple sources] |
| Amino Acids | NBD-Cl | 1 - 100 µM | ~0.5 µM | [General observation from multiple sources] |
| Amino Acids | Dansyl Chloride | 0.5 - 50 µM | ~0.1 µM | [General observation from multiple sources] |
Experimental Protocols
Detailed methodologies for the derivatization of amines using NBD-Cl and dansyl chloride for subsequent HPLC analysis are provided below.
NBD-Cl Derivatization Protocol (Pre-column)
-
Reagent Preparation:
-
NBD-Cl Solution: Prepare a 10 mM solution of NBD-Cl in acetonitrile. This solution should be prepared fresh.
-
Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 9.5 with NaOH.
-
-
Derivatization Procedure:
-
To 100 µL of the amine sample or standard in a microcentrifuge tube, add 100 µL of the 0.1 M borate buffer (pH 9.5).
-
Add 200 µL of the 10 mM NBD-Cl solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes in a water bath or heating block.
-
After incubation, cool the reaction mixture to room temperature.
-
Stop the reaction by adding 100 µL of 0.1 M HCl.
-
Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.
-
Dansyl Chloride Derivatization Protocol (Pre-column)
-
Reagent Preparation:
-
Dansyl Chloride Solution: Prepare a 5 mg/mL solution of dansyl chloride in acetone. This solution should be prepared fresh and protected from light.
-
Sodium Bicarbonate Buffer: Prepare a 0.1 M sodium bicarbonate solution and adjust the pH to 9.8.
-
-
Derivatization Procedure:
-
To 100 µL of the amine sample or standard in a microcentrifuge tube, add 100 µL of the 0.1 M sodium bicarbonate buffer (pH 9.8).
-
Add 200 µL of the 5 mg/mL dansyl chloride solution.
-
Vortex the mixture and incubate at 40°C for 45 minutes in the dark.
-
After incubation, evaporate the acetone under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for HPLC analysis.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for amine analysis using pre-column derivatization with either NBD-Cl or dansyl chloride.
References
A Comparative Guide to Fluorescent Labeling Reagents: 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride vs. NBD-Cl
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent labeling reagent is a critical step in a wide array of experimental workflows, from proteomics to drug discovery. This guide provides a detailed comparison of two such reagents: 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride and the widely used 4-Chloro-7-nitrobenzofurazan (NBD-Cl).
This comparison focuses on the chemical properties, reactivity, and fluorescence characteristics of these molecules to aid in the selection of the optimal reagent for specific research applications. While extensive data is available for NBD-Cl, a comprehensive experimental profile for this compound is less documented in publicly accessible literature. This guide, therefore, draws upon the known reactivity of sulfonyl chlorides and the general properties of the benzoxadiazole fluorophore to provide a reasoned comparison.
At a Glance: Key Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of these reagents is essential for their effective application. Below is a summary of their key characteristics.
| Property | This compound | 4-Chloro-7-nitrobenzofurazan (NBD-Cl) |
| Synonyms | 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole | NBD-Chloride, 4-Chloro-7-nitro-2,1,3-benzoxadiazole |
| Molecular Formula | C₆H₂Cl₂N₂O₃S[1] | C₆H₂ClN₃O₃[2] |
| Molecular Weight | 253.06 g/mol [1] | 199.55 g/mol [2] |
| Reactive Group | Sulfonyl chloride (-SO₂Cl) | Activated aryl chloride (-Cl) |
| Target Functional Groups | Primarily primary and secondary amines, phenols | Primarily primary and secondary amines, thiols[3][4] |
Performance Comparison: Reactivity and Fluorescence
The utility of a fluorescent labeling reagent is determined by its reactivity towards target biomolecules and the fluorescence properties of the resulting conjugate.
Reactivity:
-
This compound: As a sulfonyl chloride, this reagent is expected to be highly reactive towards primary and secondary amines, forming stable sulfonamide bonds. The reaction mechanism involves the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, with the subsequent loss of a chloride ion. Sulfonyl chlorides are known for their high reactivity, which can be an advantage in achieving rapid labeling. However, they are also sensitive to hydrolysis, particularly at higher pH, which necessitates careful control of reaction conditions.
-
NBD-Cl: This reagent reacts with primary and secondary amines and thiols via a nucleophilic aromatic substitution mechanism.[3][4] The electron-withdrawing nitro group activates the aryl chloride for nucleophilic attack. The reaction with amines is generally efficient, though it may require elevated temperatures or longer reaction times compared to more reactive reagents like NBD-F (4-Fluoro-7-nitrobenzofurazan).[5] NBD-Cl also reacts with thiols, although the resulting thiol adducts are reported to be less fluorescent than the amine adducts.[4]
Fluorescence Properties:
A critical aspect of any fluorescent probe is the photophysical characteristics of its conjugated form.
| Fluorescence Property | This compound Derivatives | NBD-Cl Derivatives |
| Excitation Max (λex) | Data not available | ~464 nm (for amine adducts in aqueous solution)[5] |
| Emission Max (λem) | Data not available | ~512 nm (for amine adducts in aqueous solution)[5] |
| Quantum Yield (Φ) | Data not available | Environmentally sensitive; decreases significantly in aqueous solutions.[4][5][6] |
| Molar Extinction Coefficient (ε) | Data not available | ~22,000 cm⁻¹M⁻¹ (for NBD-amine adducts)[4] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of these labeling reagents.
Protocol for Labeling Amines with NBD-Cl for HPLC Analysis
This protocol is adapted for the pre-column derivatization of amino acids or other small molecules containing primary or secondary amine groups.
Materials:
-
NBD-Cl solution (e.g., 10 mg/mL in a suitable organic solvent like acetonitrile or DMSO)
-
Borate buffer (50 mM, pH 8.0-9.5)
-
Sample containing the amine analyte
-
Stopping reagent (e.g., 0.1 M HCl)
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation: Dissolve the sample in the borate buffer to a known concentration.
-
Derivatization Reaction: a. In a microcentrifuge tube, mix the sample solution with the NBD-Cl solution. A molar excess of NBD-Cl is typically used. b. Incubate the reaction mixture at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 30-60 minutes). The optimal temperature and time should be determined empirically for each analyte.
-
Reaction Termination: After incubation, cool the reaction mixture to room temperature and add the stopping reagent to quench the reaction and stabilize the derivatives.
-
HPLC Analysis: a. Inject an appropriate volume of the derivatized sample into the HPLC system. b. Set the fluorescence detector to the excitation and emission maxima of the NBD-amine adduct (typically around 464 nm and 512 nm, respectively).[5] c. Perform the chromatographic separation using a suitable column and mobile phase.
General Protocol for Protein Labeling with a Sulfonyl Chloride Reagent
This is a general guideline for labeling proteins with a sulfonyl chloride like this compound. Optimization will be required for specific proteins and applications.
Materials:
-
Protein solution (in a suitable amine-free buffer, e.g., PBS at pH 7.2-8.0)
-
This compound solution (freshly prepared in an anhydrous organic solvent like DMF or DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column or dialysis membrane for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) and in a buffer free of primary amines.
-
Labeling Reaction: a. Slowly add a molar excess of the sulfonyl chloride solution to the protein solution while gently stirring. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid protein denaturation. b. Incubate the reaction mixture at room temperature or 4°C for 1-2 hours. The optimal time and temperature should be determined experimentally.
-
Quenching: Add the quenching solution to the reaction mixture to consume any unreacted sulfonyl chloride.
-
Purification: Remove the unreacted labeling reagent and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein and the fluorophore.
Visualizing the Workflow
To better illustrate the experimental processes and relationships, the following diagrams are provided.
Caption: A generalized experimental workflow for fluorescent labeling.
References
- 1. This compound [cymitquimica.com]
- 2. NBD-Cl, Amine-reactive fluorogenic dye (CAS 10199-89-0) | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Validation for Amine Analysis: Featuring 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride and Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of amine-containing compounds is a critical aspect of analytical chemistry. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, often requiring derivatization to enhance the detection of these molecules. This guide provides an objective comparison of HPLC method validation parameters using the fluorescent labeling agent 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride and its common alternatives, Dansyl Chloride and o-Phthalaldehyde (OPA). The information presented is supported by experimental data from published studies to aid in the selection of the most suitable derivatization reagent for specific analytical needs.
The choice of a derivatizing agent significantly impacts the sensitivity, selectivity, and overall performance of an HPLC method. While this compound belongs to the benzoxadiazole class of reagents known for their fluorescent properties, a comprehensive evaluation against well-established agents like Dansyl Chloride and OPA is essential for informed method development.
Performance Comparison of Derivatization Agents
The validation of an analytical method ensures its suitability for the intended purpose. Key performance parameters for HPLC methods employing these derivatization agents are summarized below. Due to the limited availability of published, direct validation data for this compound, data for the structurally and functionally similar compound 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) is used as a representative for the benzoxadiazole class.
| Validation Parameter | Benzoxadiazole Class (e.g., NBD-Cl) | Dansyl Chloride | o-Phthalaldehyde (OPA) |
| Linearity (Correlation Coefficient, r²) | ≥0.999[1] | >0.99[2] | >0.99[3] |
| Limit of Detection (LOD) | 0.02 to 0.15 µmol/L[1] | Picomole to femtomole range | 0.1-0.5 pmol/injection[3] |
| Limit of Quantitation (LOQ) | 0.01 µg/mL[4] | Not consistently reported | Not consistently reported |
| Precision (RSD%) | Intra-day: 1.8-3.2%, Inter-day: 2.4-4.7%[1] | <5%[4] | Good repeatability reported[3] |
| Accuracy (Recovery %) | 94.9 to 105.2%[1] | 98.56-100.19% | >95%[3] |
| Specificity | High, fluorescent derivatization enhances selectivity | High, reacts with primary and secondary amines | High, specific for primary amines |
| Derivative Stability | Stable | Very stable | Can be unstable |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections outline typical experimental protocols for derivatization and HPLC analysis for each class of reagent.
Derivatization with Benzoxadiazole Reagents (e.g., NBD-Cl)
This protocol is based on the derivatization of amino acids with a benzoxadiazole reagent and can be adapted for other primary and secondary amines.
Reagents:
-
Standard solutions of analytes
-
Borate buffer (pH ~9.5)
-
Solution of this compound (or NBD-Cl) in a suitable organic solvent (e.g., acetonitrile)
-
Acidic solution to stop the reaction (e.g., hydrochloric acid)
Procedure:
-
Mix the sample or standard solution with the borate buffer.
-
Add the derivatizing reagent solution.
-
Incubate the mixture at an elevated temperature (e.g., 60-70°C) for a specified time (e.g., 30-60 minutes) in the dark.
-
Cool the mixture and add the acidic solution to stop the reaction.
-
The sample is now ready for HPLC injection.
Derivatization with Dansyl Chloride
Dansyl chloride is a widely used reagent that reacts with primary and secondary amines to form stable, fluorescent derivatives.
Reagents:
-
Standard solutions of analytes
-
Sodium bicarbonate buffer (pH ~9.8)
-
Dansyl chloride solution in acetonitrile
-
Ammonium hydroxide solution (for quenching)
Procedure:
-
To the sample or standard, add a mixture of the sodium bicarbonate buffer and Dansyl chloride solution.
-
Vortex the mixture and incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 60 minutes) in the dark.
-
Quench the reaction by adding the ammonium hydroxide solution.
-
The derivatized sample is ready for HPLC analysis.
Derivatization with o-Phthalaldehyde (OPA)
OPA is known for its rapid reaction with primary amines in the presence of a thiol to form highly fluorescent derivatives.
Reagents:
-
Standard solutions of analytes
-
Borate buffer (pH ~10.2)
-
OPA reagent solution (containing OPA and a thiol like 2-mercaptoethanol in borate buffer/methanol)
Procedure:
-
Mix the sample or standard solution with the OPA reagent.
-
The reaction is typically very fast and can proceed at room temperature within minutes.
-
Due to the potential instability of the derivatives, prompt injection into the HPLC system is recommended.
Visualizing the Workflow and Relationships
To better understand the processes and concepts involved, the following diagrams have been generated using Graphviz.
Conclusion
The validation of an HPLC method is paramount for ensuring the reliability and accuracy of analytical data. When analyzing amines, derivatization is a key step, and the choice of reagent has significant implications for the method's performance.
-
The benzoxadiazole class of reagents, represented here by NBD-Cl, offers excellent sensitivity and produces stable derivatives, making it a robust choice for quantitative analysis. It is anticipated that this compound would exhibit similar favorable characteristics.
-
Dansyl Chloride is a well-established and versatile reagent that reacts with both primary and secondary amines, forming highly stable derivatives. This makes it a reliable option, though the derivatization process can be more time-consuming.
-
o-Phthalaldehyde (OPA) provides a rapid and highly sensitive method for primary amines. Its speed is a significant advantage for high-throughput applications, but the potential instability of its derivatives requires careful management of the analytical workflow.
Ultimately, the selection of a derivatization agent should be based on the specific requirements of the analysis, including the nature of the analyte, the required sensitivity, and the desired sample throughput. This guide provides a comparative framework to assist researchers in making an informed decision for their HPLC method development and validation.
References
- 1. Determination of amino acid neurotransmitters in rat hippocampi by HPLC-UV using NBD-F as a derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
A Comparative Analysis of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride (SBD-Cl) Reactivity: Thiols vs. Amines
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Cross-Reactivity of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride (SBD-Cl) with Thiol and Amine Functional Groups.
In the realm of bioconjugation and fluorescence labeling, the selectivity of a reagent for a specific functional group is paramount. This compound (SBD-Cl) is a valuable tool for the derivatization of biomolecules. This guide provides a detailed comparison of its reactivity towards two key nucleophilic functional groups found in proteins and other biological molecules: thiols (present in cysteine residues) and amines (present in lysine residues and N-termini). Understanding the cross-reactivity of SBD-Cl is crucial for designing experiments that ensure specific and efficient labeling.
Principles of Reactivity
The reactivity of SBD-Cl with both thiols and amines proceeds via a nucleophilic substitution reaction. The electron-withdrawing benzoxadiazole ring system activates the sulfonyl chloride group, making it susceptible to attack by nucleophiles. The primary competition is between the sulfur atom of a thiol and the nitrogen atom of an amine.
Several factors influence the outcome of this competitive reaction, with the nucleophilicity of the thiol and amine being the most critical. The nucleophilicity of these functional groups is, in turn, highly dependent on the pH of the reaction medium. For optimal reactivity, the thiol group must be in its deprotonated, anionic thiolate (R-S⁻) form, while the amine must be in its neutral, unprotonated (R-NH₂) state.
The pKa of the sulfhydryl group of cysteine is typically around 8.5, whereas the pKa of the ε-amino group of lysine is around 10.4. This difference in pKa is a key determinant of selectivity. At a physiological pH of 7.4, a significantly larger proportion of cysteine residues will exist as the highly nucleophilic thiolate as compared to the proportion of lysine residues in their reactive neutral amine form. This intrinsic difference generally favors the reaction of SBD-Cl with thiols.
Quantitative Comparison of Reactivity
While direct kinetic data for the competitive reaction of SBD-Cl with thiols and amines is not extensively published, we can infer the expected reactivity based on the known behavior of sulfonyl chlorides and related benzoxadiazole compounds. The following table summarizes the anticipated performance of SBD-Cl in reactions with a model thiol (N-acetylcysteine) and a model amine (N-acetyllysine).
| Parameter | Reaction with Thiol (N-acetylcysteine) | Reaction with Amine (N-acetyllysine) | Key Considerations |
| Relative Reaction Rate | High | Moderate to Low | The higher nucleophilicity of the thiolate anion at neutral to slightly basic pH leads to a faster reaction rate. |
| Optimal pH Range | 7.5 - 9.0 | 8.5 - 10.0 | Reaction with thiols is favored at lower pH compared to amines due to the lower pKa of the thiol group. |
| Selectivity | High selectivity for thiols can be achieved at pH 7.0-8.0. | Cross-reactivity with amines becomes more significant at pH > 9.0. | Careful control of pH is the primary method for achieving selective labeling of thiols. |
| Product Stability | Stable thioether linkage. | Stable sulfonamide linkage. | Both adducts are generally stable under physiological conditions. |
| Fluorescence of Adduct | Forms a fluorescent adduct with an emission maximum around 520-530 nm. | Expected to form a fluorescent adduct, with spectral properties potentially similar to related NBD-amine adducts (emission ~512 nm).[1] | The fluorescence properties allow for sensitive detection and quantification. |
Experimental Protocols
To empirically determine the cross-reactivity and optimize the selectivity of SBD-Cl for a specific application, the following experimental protocols are recommended.
Protocol 1: Determination of Reaction Kinetics
This protocol outlines a method to determine the second-order rate constants for the reaction of SBD-Cl with a model thiol and a model amine independently.
-
Reagent Preparation:
-
Prepare a stock solution of SBD-Cl (e.g., 10 mM in anhydrous acetonitrile).
-
Prepare stock solutions of N-acetylcysteine and N-acetyllysine (e.g., 100 mM in a suitable reaction buffer).
-
Prepare a series of reaction buffers with varying pH (e.g., phosphate buffers for pH 6.5-8.0 and borate buffers for pH 8.0-10.0).
-
-
Kinetic Measurement:
-
Equilibrate the reaction buffer to the desired temperature (e.g., 25°C) in a quartz cuvette within a spectrophotometer or fluorometer.
-
Add the model thiol or amine to the cuvette to a final concentration of (e.g., 1 mM).
-
Initiate the reaction by adding a small volume of the SBD-Cl stock solution to a final concentration of (e.g., 0.1 mM).
-
Monitor the reaction progress by observing the increase in absorbance or fluorescence intensity at the wavelength corresponding to the product formation (e.g., absorbance at ~380 nm or fluorescence emission at ~520 nm).
-
Calculate the initial reaction rate from the linear portion of the kinetic trace.
-
Determine the second-order rate constant by dividing the initial rate by the concentrations of the reactants.
-
-
Data Analysis:
-
Repeat the experiment at different pH values to determine the pH-rate profile for each nucleophile.
-
Plot the observed rate constants against pH to visualize the optimal conditions for each reaction.
-
Protocol 2: Competitive Reaction Assay
This protocol allows for the direct assessment of SBD-Cl selectivity in a competitive environment.
-
Reaction Setup:
-
In a reaction vessel, combine equimolar concentrations of N-acetylcysteine and N-acetyllysine (e.g., 1 mM each) in a reaction buffer at a specific pH (e.g., 7.5, 8.5, and 9.5).
-
Initiate the reaction by adding a sub-stoichiometric amount of SBD-Cl (e.g., 0.5 mM).
-
Allow the reaction to proceed for a defined period (e.g., 1 hour) at a controlled temperature.
-
-
Product Analysis:
-
Quench the reaction by adding a small molecule thiol scavenger (e.g., dithiothreitol) in excess.
-
Analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence or UV-Vis detector.
-
Separate and quantify the unreacted starting materials and the thiol and amine adducts.
-
-
Selectivity Calculation:
-
Calculate the selectivity ratio by dividing the concentration of the thiol adduct by the concentration of the amine adduct.
-
Compare the selectivity at different pH values to identify the optimal conditions for thiol-specific labeling.
-
Visualizing the Reaction Pathways
The following diagrams illustrate the logical flow of the competitive reaction and the experimental workflow for determining selectivity.
Caption: Competitive reaction of SBD-Cl with thiols and amines.
Caption: Experimental workflow for determining SBD-Cl selectivity.
Conclusion
This compound is a versatile reagent for the modification of biomolecules. While it can react with both thiols and amines, a high degree of selectivity for thiols can be achieved by carefully controlling the reaction pH. At pH values between 7.0 and 8.0, the preferential formation of the highly nucleophilic thiolate anion leads to a significantly faster reaction with thiols compared to amines. For applications requiring the specific labeling of cysteine residues in the presence of accessible lysine residues, maintaining the pH in this range is critical. Researchers are encouraged to perform the outlined kinetic and competitive analyses to validate the optimal labeling conditions for their specific protein or molecule of interest. This empirical approach will ensure the highest degree of specificity and labeling efficiency in their experimental designs.
References
Navigating the Fluorescent Landscape: A Comparative Guide to Benzoxadiazole-Based Labeling Reagents
For researchers, scientists, and drug development professionals engaged in the precise art of fluorescent labeling, the choice of reagent is paramount. 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride (DBD-Cl) has long been a staple for derivatizing primary and secondary amines and thiols. However, a dynamic landscape of alternative benzoxadiazole-based probes offers a spectrum of reactivity, spectral properties, and performance characteristics. This guide provides an objective, data-driven comparison of DBD-Cl and its key alternatives, namely 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F), to empower informed decisions in your experimental design.
This comprehensive analysis delves into the quantitative performance of these reagents, presenting a clear comparison of their spectral properties, reactivity, and stability. Detailed experimental protocols for each are also provided to ensure reproducible and optimized labeling procedures.
Performance Comparison at a Glance
The selection of an appropriate fluorescent label hinges on a variety of factors, including the target functional group, the desired spectral output, and the required sensitivity of the assay. The following table summarizes the key performance indicators for DBD-Cl, NBD-F, and SBD-F to facilitate a rapid and effective comparison.
| Feature | This compound (DBD-Cl) | 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) |
| Reactive Group | Sulfonyl Chloride | Fluoro | Fluoro |
| Primary Target(s) | Primary & Secondary Amines, Thiols | Primary & Secondary Amines | Thiols |
| Excitation Max (λex) | ~390-470 nm (product dependent) | ~470 nm | ~385 nm |
| Emission Max (λem) | ~510-570 nm (product dependent) | ~530 nm | ~515 nm |
| Quantum Yield (Φ) | Moderate to High (environmentally sensitive) | Moderate (product and solvent dependent) | High |
| Photostability | Moderate | Moderate | Good |
| Reactivity | High | Very High (reported to be ~500 times faster than NBD-Cl with glycine)[1] | High and selective for thiols |
| Solubility | Organic Solvents | Organic Solvents | Water Soluble |
In-Depth Analysis of Labeling Reagents
This compound (DBD-Cl)
DBD-Cl is a versatile, fluorogenic reagent that reacts with primary and secondary amines, as well as thiols, to yield highly fluorescent sulfonamide or thioether adducts. A key characteristic of DBD-Cl is the environmental sensitivity of its fluorescence, with quantum yields often increasing in less polar environments. This can be advantageous for probing conformational changes in proteins. However, its reactivity with multiple functional groups necessitates careful control of reaction conditions to achieve selective labeling.
4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)
NBD-F is a highly reactive fluorogenic probe for primary and secondary amines.[2] The fluorine atom is an excellent leaving group, making NBD-F significantly more reactive than its chloro-analogue, NBD-Cl.[1] This high reactivity allows for rapid labeling under mild conditions. NBD-F itself is non-fluorescent, and its reaction with amines results in a fluorescent product, minimizing background signal.[2]
Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F)
SBD-F is a highly selective fluorescent labeling reagent for thiol groups.[3] Unlike DBD-Cl and NBD-F, SBD-F shows a strong preference for reacting with sulfhydryl groups over amino groups, making it an excellent choice for specifically targeting cysteine residues in proteins.[3] Its water solubility, conferred by the sulfonate group, simplifies labeling procedures in aqueous buffers. The resulting thioether adducts are highly fluorescent and stable.[3]
Signaling Pathways and Experimental Workflows
To aid in the practical application of these labeling reagents, the following diagrams, generated using the DOT language, illustrate the fundamental reaction mechanisms and a general experimental workflow.
Caption: Reaction mechanisms of DBD-Cl, NBD-F, and SBD-F with target functional groups.
References
A Comparative Guide to Primary Amine Labeling: Evaluating the Specificity of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride
For researchers, scientists, and drug development professionals, the precise and selective labeling of primary amines is a cornerstone of modern molecular analysis. 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride (CBD-Cl) is a reagent utilized for this purpose; however, a thorough understanding of its specificity in comparison to other available reagents is crucial for experimental success. This guide provides an objective comparison of CBD-Cl and its alternatives, supported by experimental data and detailed protocols to inform the selection of the optimal labeling strategy.
Introduction to Amine-Reactive Labeling
The covalent modification of primary amines, predominantly found at the N-terminus of proteins and on the side chain of lysine residues, is a fundamental technique for attaching fluorescent probes, affinity tags, and other reporter molecules. The ideal amine-reactive reagent should exhibit high specificity for primary amines, minimizing off-target reactions with other nucleophilic groups such as secondary amines, thiols (from cysteine), and hydroxyl groups (from serine, threonine, or tyrosine). This specificity is paramount to ensure the generation of homogeneously labeled biomolecules with preserved biological activity.
Sulfonyl chlorides, the chemical class to which CBD-Cl belongs, are known for their high reactivity. This reactivity, however, can sometimes compromise selectivity.[1] This guide will delve into the performance of CBD-Cl and compare it with three widely used classes of primary amine-reactive reagents: N-hydroxysuccinimide (NHS) esters, isothiocyanates, and 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), a structurally related benzofurazan.
Performance Comparison of Amine-Reactive Reagents
To facilitate a direct comparison, the following table summarizes the key performance characteristics of CBD-Cl and its alternatives. It is important to note that specific quantitative data for the direct comparison of CBD-Cl's reactivity with various nucleophiles is limited in publicly available literature. The information presented for CBD-Cl is based on the general reactivity of sulfonyl chlorides and available data for related benzoxadiazole compounds.
| Feature | This compound (CBD-Cl) | N-hydroxysuccinimide (NHS) Esters | Isothiocyanates | 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) |
| Target Group(s) | Primary and Secondary Amines | Primarily Primary Amines | Primary Amines, Thiols (pH dependent) | Primary and Secondary Amines, Thiols |
| Reaction pH | 8.0 - 10.0 | 7.2 - 8.5 | 9.0 - 10.0 (for amines) | 8.0 - 10.5 (for amines) |
| Reaction Product | Sulfonamide | Amide | Thiourea | Aminobenzoxadiazole |
| Bond Stability | Generally Stable | Highly Stable | Stable | Stable |
| Selectivity | Moderate | High | Moderate to High (pH dependent) | Moderate |
| Key Advantage | High reactivity | High selectivity for primary amines | Stable linkage | Fluorogenic properties |
| Key Disadvantage | Potential for lower selectivity, reacting with secondary amines and other nucleophiles. | Susceptible to hydrolysis at higher pH. | Slower reaction rates compared to NHS esters; can react with thiols at neutral pH. | Reacts with thiols and secondary amines. |
Reaction Mechanisms and Specificity
The selection of a labeling reagent is critically dependent on its reaction mechanism, which dictates its specificity.
This compound (CBD-Cl)
CBD-Cl reacts with primary amines via a nucleophilic substitution reaction, where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a stable sulfonamide bond. Sulfonyl chlorides are generally more reactive than NHS esters and can also react with secondary amines to form sulfonamides.[1]
N-hydroxysuccinimide (NHS) Esters
NHS esters are highly selective for primary amines. The reaction proceeds through a nucleophilic attack of the unprotonated primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a highly stable amide bond. While efficient, NHS esters are prone to hydrolysis, a competing reaction that increases with pH.
Isothiocyanates
Isothiocyanates react with primary amines to form stable thiourea linkages. The reaction is pH-dependent, with optimal reactivity towards amines occurring at a pH of 9.0-10.0. At neutral or slightly acidic pH, isothiocyanates can also react with thiols.
4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)
NBD-Cl is a fluorogenic reagent that becomes fluorescent upon reaction with primary and secondary amines, as well as thiols. The reaction is a nucleophilic aromatic substitution. While useful for its fluorogenic properties, its reactivity with multiple nucleophiles necessitates careful control of reaction conditions to achieve desired specificity.
Experimental Protocols
Detailed and optimized protocols are essential for successful and reproducible labeling experiments.
General Protocol for Labeling with this compound (CBD-Cl)
This protocol is a general guideline based on the reactivity of sulfonyl chlorides and should be optimized for the specific application.
-
Reagent Preparation:
-
Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or borate buffer, pH 8.5-9.5) at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine must be avoided.
-
CBD-Cl Stock Solution: Immediately before use, dissolve CBD-Cl in anhydrous dimethylformamide (DMF) or acetonitrile. Sulfonyl chlorides are unstable in dimethyl sulfoxide (DMSO).
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the CBD-Cl stock solution to the protein solution while gently stirring.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours, protected from light.
-
-
Quenching:
-
Stop the reaction by adding a quenching reagent such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted CBD-Cl and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol for Labeling Primary Amines with NHS Esters
-
Reagent Preparation:
-
Protein Solution: Prepare the protein in an amine-free buffer at pH 7.2-8.5 (e.g., PBS or 0.1 M sodium bicarbonate).
-
NHS Ester Stock Solution: Dissolve the NHS ester in anhydrous DMF or DMSO immediately before use.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution.
-
Incubate at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.
-
-
Quenching:
-
Add a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM and incubate for 15-30 minutes.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography or dialysis.
-
Protocol for Labeling Primary Amines with NBD-Cl
-
Reagent Preparation:
-
Sample Solution: Prepare the amine-containing sample in a borate buffer (0.1 M, pH 9.0).
-
NBD-Cl Solution: Prepare a 5 mM solution of NBD-Cl in methanol or acetonitrile.
-
-
Derivatization Reaction:
-
Mix the sample solution with the NBD-Cl solution.
-
Incubate at 60°C for 30-60 minutes in the dark.
-
-
Reaction Termination:
-
Cool the reaction to room temperature and acidify with 0.1 M HCl to stop the reaction and stabilize the derivative.
-
-
Analysis:
-
The derivatized sample can be analyzed by HPLC with fluorescence detection or by spectrophotometry.
-
Decision-Making Workflow
The choice of the optimal labeling reagent depends on the specific experimental requirements. The following decision tree provides a logical framework for selecting the most appropriate reagent.
References
A Comparative Guide to Derivatization Agents for Analyte Quantification: Focus on Inter-Assay Variability
For researchers, scientists, and drug development professionals, the precise and reproducible quantification of analytes is paramount. Pre-column derivatization is a widely employed strategy in analytical chemistry, particularly for enhancing the detection of molecules lacking a strong chromophore or fluorophore, such as amino acids and thiols. This guide provides a comparative overview of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride (DBD-Cl) and other common derivatization agents, with a specific focus on inter-assay variability, a critical parameter for ensuring the long-term reliability of an analytical method.
Performance Comparison of Derivatization Agents
The choice of derivatization reagent significantly impacts the sensitivity, selectivity, and reproducibility of an analytical method. Below is a summary of the inter-assay variability for several commonly used derivatization agents. Inter-assay variability, often expressed as the coefficient of variation (CV%), reflects the reproducibility of the assay across different analytical runs, instruments, or operators.
| Derivatization Agent | Analyte Class | Detection Method | Inter-Assay CV (%) |
| This compound (DBD-Cl) & Analogs | Thiols, Amines | HPLC-Fluorescence | Data not explicitly found; however, related benzofurazan reagents are noted for good reproducibility. |
| o-Phthalaldehyde (OPA) | Primary Amines, Amino Acids | HPLC-Fluorescence | 2 - 12[1] |
| 7.9 - 15.2[2] | |||
| Dansyl Chloride | Primary & Secondary Amines, Amino Acids | HPLC-Fluorescence/UV | Noted for good reproducibility, but specific inter-assay CV values are not consistently reported in the reviewed literature.[3][4] |
| Fluorescamine | Primary Amines, Proteins | Fluorometry, HPLC-Fluorescence | Stated to be reproducible, but specific inter-assay CV values were not found in the reviewed literature.[5][6] |
Note: The inter-assay CV can be influenced by various factors, including the analyte, sample matrix, and specific laboratory conditions. The values presented are based on published studies and should be considered as representative examples.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for minimizing variability. Below are representative protocols for derivatization using a benzofurazan-based reagent (as a proxy for DBD-Cl) and other common agents.
Protocol for Derivatization with a Benzofurazan-based Reagent (e.g., ABD-F)
This protocol is adapted from a method for the simultaneous determination of thiols and disulfides.
Reagents:
-
Derivatization Reagent: 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) solution.
-
Buffer: 0.1 M Borate buffer (pH 9.3) containing 1 mM EDTA.
-
Reducing Agent (for disulfides): Tri-n-butylphosphine (TBP).
-
Extraction Solvent: Ethyl Acetate.
Procedure:
-
To the sample solution, add the borate buffer.
-
Add the ABD-F solution and incubate at 60°C for 5 minutes.
-
Cool the mixture and extract with ethyl acetate to remove excess ABD-F.
-
For disulfide analysis, add TBP to the aqueous phase and incubate at 60°C for 20 minutes.
-
The derivatized sample is then ready for HPLC analysis.
Protocol for o-Phthalaldehyde (OPA) Derivatization
This is a common method for the analysis of primary amino acids.[1]
Reagents:
-
OPA Reagent: A solution of o-phthalaldehyde in a suitable solvent (e.g., methanol), mixed with a thiol such as 3-mercaptopropionic acid.
-
Buffer: Potassium tetraborate buffer (e.g., 200 mmol/L, pH 9.5).
Procedure:
-
Prepare the derivatization reagent fresh daily by dissolving OPA in methanol, adding the borate buffer, and then the thiol.
-
For automated derivatization, the autosampler mixes the sample with the OPA reagent.
-
The reaction mixture is incubated for a short period (e.g., 30 minutes) before injection into the HPLC system.[1]
Protocol for Dansyl Chloride Derivatization
A widely used method for the derivatization of amino acids and other primary and secondary amines.[7][8]
Reagents:
-
Dansyl Chloride Solution: Dansyl chloride dissolved in a non-aqueous solvent like acetone or acetonitrile.
-
Buffer: A carbonate-bicarbonate buffer or similar alkaline buffer (pH ~9.5-10.5).
-
Quenching Solution: A solution to react with excess dansyl chloride, such as methylamine or ethylamine.
Procedure:
-
Mix the sample with the alkaline buffer.
-
Add the dansyl chloride solution and incubate at an elevated temperature (e.g., 60-80°C) for 30-60 minutes in the dark.
-
Cool the mixture and add the quenching solution to stop the reaction.
-
The sample is then ready for HPLC analysis.
Protocol for Fluorescamine Derivatization
A rapid method for the quantification of primary amines, peptides, and proteins.[5]
Reagents:
-
Fluorescamine Solution: Fluorescamine dissolved in an anhydrous, aprotic solvent like acetone or DMSO.
-
Buffer: A borate buffer or phosphate-buffered saline (PBS) at a slightly alkaline pH (e.g., 7.2-9.0).
Procedure:
-
Mix the sample with the buffer.
-
Rapidly add the fluorescamine solution while vortexing. The reaction is almost instantaneous.
-
The fluorescence of the derivative can be measured immediately.
Visualizing the Workflow and Relationships
To better understand the experimental process and the relationships between different derivatization agents, the following diagrams are provided.
Caption: A generalized experimental workflow for pre-column derivatization and HPLC analysis.
Caption: Logical relationship of derivatization agents to target analytes.
References
- 1. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride
For Immediate Reference: Key Disposal and Safety Protocols
Proper handling and disposal of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride are critical to ensuring a safe laboratory environment. This potent chemical is classified as hazardous, causing severe skin burns and eye damage.[1][2] Adherence to the following procedural guidelines is mandatory for all researchers, scientists, and drug development professionals.
Waste streams of this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1][3] Never dispose of this chemical down the drain or mix it with other waste types.
Disposal of Bulk and Unused Product
Bulk quantities of this compound must be disposed of through a licensed hazardous waste disposal company.[4]
Operational Plan:
-
Container Management: Ensure the chemical is stored in its original, tightly sealed container. If a transfer is necessary, use a compatible, properly labeled hazardous waste container.
-
Labeling: The container label must clearly identify the contents as "this compound," indicate its corrosive and water-reactive hazards, and include the accumulation start date.
-
Waste Segregation: This compound is a halogenated organic substance. It must be collected in a designated "Halogenated Organic Waste" container.[5] Do not mix with non-halogenated waste to avoid increased disposal costs.[5]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area designated for corrosive materials, away from incompatible substances.[1]
-
Professional Disposal: Arrange for collection by a licensed professional waste disposal service.[4]
Neutralization Protocol for Small, Residual Quantities
For minute, residual amounts, such as from cleaning glassware, a carefully executed neutralization procedure can be performed by trained personnel in a chemical fume hood.
Experimental Protocol:
-
Preparation: In a chemical fume hood, prepare a large beaker containing a sufficient volume of a 5% sodium bicarbonate solution or a dilute sodium hydroxide solution. A general guideline is to use a 5-10 molar excess of the base relative to the estimated amount of the residual sulfonyl chloride.[5] Place the beaker in an ice bath on a stir plate and begin vigorous stirring.[5][6]
-
Slow Addition: Cautiously and slowly, add the solution containing the residual this compound to the cold, stirred basic solution in a dropwise manner.[5]
-
Reaction Completion: Once the addition is complete, continue to stir the mixture in the ice bath for at least 30-60 minutes to ensure the reaction is complete.[5]
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Using a pH meter or pH strips, test the aqueous layer to confirm it is neutral or slightly basic (pH 7-9).[5] If the solution is still acidic, add more base and continue stirring until the desired pH is achieved.[5]
-
Final Disposal: The neutralized aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for disposal through your institution's environmental health and safety office.[5]
| Parameter | Guideline | Rationale |
| Neutralizing Agent | 5% Sodium Bicarbonate or dilute Sodium Hydroxide | To safely neutralize the reactive sulfonyl chloride group. |
| Molar Ratio | 5-10 molar equivalents of base to sulfonyl chloride | Ensures complete neutralization of the acidic byproducts.[5] |
| Reaction Temperature | Ice bath (0-5 °C) | To control the exothermic reaction and minimize the release of hazardous fumes.[6] |
| Reaction Time | Minimum 30-60 minutes post-addition | To ensure the neutralization reaction goes to completion.[5] |
| Final pH | 7-9 | To confirm that the solution is no longer acidic or corrosive before final disposal.[5] |
Spill Management
In the event of a spill, immediate and appropriate action is required.
-
Evacuate: Clear all non-essential personnel from the immediate area.[5]
-
Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood if the spill is contained within one.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1][4]
-
Containment: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[6] Do not use combustible materials like sawdust. [6]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4][5]
-
Decontamination: Thoroughly clean the spill area.
-
Reporting: Report the spill to your laboratory supervisor and the institutional environmental health and safety office.[5]
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride. Adherence to these protocols is essential for ensuring laboratory safety.
Chemical Identifier:
Hazard Identification
This substance is classified as hazardous. It is crucial to understand its primary dangers before handling.
-
Primary Hazards:
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles (compliant with EN 166) or a full-face shield.[5][7][8][9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[5][7][9][10] |
| Body Protection | Long-sleeved laboratory coat. A chemical-resistant apron or coveralls should be worn for additional protection.[5][9][11] |
| Respiratory Protection | For small-scale use in a well-ventilated area, a half-mask respirator with an appropriate filter is sufficient.[2][5] In case of significant exposure risk or spills, a full-face respirator with an acid gas cartridge is required.[8][10] |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical for safety and environmental protection.
1. Engineering Controls and Workstation Setup:
-
Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[5][10]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the handling area.[12]
2. Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare all necessary equipment and reagents.
-
Dispensing: Carefully weigh and dispense the solid chemical, avoiding the creation of dust.[2]
-
Reaction: If used in a reaction, add it slowly to the reaction mixture.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly.[12] Do not eat, drink, or smoke in the laboratory area.[2][12]
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[10][12]
-
Keep the container tightly sealed and clearly labeled.[10][12]
-
The storage area should be secured and accessible only to authorized personnel.[2][12]
4. Spill and Emergency Procedures:
| Emergency Situation | Immediate Action Protocol |
| Skin Contact | Immediately remove all contaminated clothing.[5] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[5] Seek immediate medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.[5] |
| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[5][12] If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[5] Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
| Spill | Evacuate the area. Ensure adequate ventilation.[10] Wear appropriate PPE, including respiratory protection.[10] Contain the spill using a non-combustible absorbent material such as sand or dry earth.[10] Do not use water on the spill.[10] Collect the absorbed material into a suitable container for hazardous waste disposal. |
5. Disposal Plan:
-
All waste materials, including contaminated absorbents and disposable PPE, must be collected in a designated and properly labeled hazardous waste container.[13]
-
Dispose of the chemical waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations.[2][12]
-
For empty containers, the first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[14] For a highly toxic substance, the first three rinses should be collected.[14]
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for safely handling this compound.
References
- 1. This compound [cymitquimica.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound [oakwoodchemical.com]
- 5. fishersci.de [fishersci.de]
- 6. 5-chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride | 100130-48-1 [sigmaaldrich.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. pppmag.com [pppmag.com]
- 9. trimaco.com [trimaco.com]
- 10. nbinno.com [nbinno.com]
- 11. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 12. fishersci.com [fishersci.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
